molecular formula C11H15BrN2O2 B7959310 Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Número de catálogo: B7959310
Peso molecular: 287.15 g/mol
Clave InChI: XEOPOBFMFHLLHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is a useful research compound. Its molecular formula is C11H15BrN2O2 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 3-amino-5-bromo-4-(ethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-3-14-10-8(12)5-7(6-9(10)13)11(15)16-4-2/h5-6,14H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOPOBFMFHLLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1Br)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate CAS 1820703-78-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (CAS 1820703-78-3)

Document Control:

  • Version: 1.0

  • Scope: Physicochemical Properties, Synthetic Utility, and Handling Protocols.

Part 1: Executive Summary

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (CAS 1820703-78-3) is a highly specialized trisubstituted arene intermediate used primarily in the synthesis of heterocyclic pharmaceutical ingredients. Its structural core—an ortho-diamine motif flanked by a bromine atom and an ester functionality—positions it as a "privileged scaffold" in Fragment-Based Drug Design (FBDD).

Unlike simple aniline derivatives, this molecule is engineered for specific downstream complexity:

  • The Ortho-Diamine Core (Positions 3,4): Enables rapid cyclization into 1-ethyl-benzimidazole derivatives, a pharmacophore ubiquitous in kinase inhibitors (e.g., CSNK1A1 inhibitors) and antiviral agents.

  • The Bromine Handle (Position 5): Provides a pre-installed site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification without de novo synthesis.

  • The Ester Moiety (Position 1): Serves as a masked carboxylic acid for solubility modulation or amide coupling.

This guide details the properties, handling, and critical synthetic workflows for researchers utilizing this scaffold in medicinal chemistry campaigns.

Part 2: Chemical Profile & Properties

The following data aggregates experimental values and calculated consensus models (ACD/Labs, ChemAxon) for CAS 1820703-78-3.

PropertyValue / DescriptionTechnical Note
Chemical Name Ethyl 3-amino-5-bromo-4-(ethylamino)benzoateSystematic IUPAC naming.
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.15 g/mol Ideal for FBDD (Rule of 3 compliant).
Appearance Off-white to pale beige solidSensitive to oxidation; darkens upon air exposure.
Melting Point 118–122 °C (Predicted)Sharp melting point indicates high crystalline purity.
Solubility DMSO (>50 mg/mL), DCM, Ethyl AcetatePoor solubility in water; moderate in alcohols.
pKa (Base) ~3.5 (Aniline), ~5.2 (Secondary amine)The 3-amino group is less basic due to the electron-withdrawing ester.
LogP 3.1 ± 0.4Lipophilic; requires polar solvents for reactions.

Part 3: Synthetic Utility & Mechanism

The primary value of CAS 1820703-78-3 lies in its ability to undergo Regioselective Cyclocondensation . The presence of a secondary amine (ethylamino) at position 4 and a primary amine at position 3 dictates the regiochemistry of the resulting heterocycle.

The "Benzimidazole Hub" Concept

When reacted with electrophiles (formic acid, aldehydes, or urea), the molecule cyclizes to form a 1-ethyl-benzimidazole . The bromine atom at position 5 is preserved, creating a functionalized core ready for library expansion.

Mechanism of Action (Cyclization):

  • Nucleophilic Attack: The more nucleophilic secondary amine (Pos 4) attacks the carbonyl electrophile (e.g., triethyl orthoformate).

  • Ring Closure: The primary amine (Pos 3) closes the ring, eliminating ethanol/water.

  • Result: A 1,5,6-substituted benzimidazole (numbering depends on the fusion).

Visualizing the Workflow (DOT Diagram)

G Start CAS 1820703-78-3 (Precursor) Cyclization Cyclization (HC(OEt)3 / H+) Start->Cyclization Ring Closure Benzimidazole 1-Ethyl-6-bromo- benzimidazole-5-carboxylate Cyclization->Benzimidazole Intermediate Coupling Suzuki Coupling (Ar-B(OH)2, Pd) Benzimidazole->Coupling Diversification FinalDrug Kinase Inhibitor Candidate Coupling->FinalDrug SAR Optimization

Caption: Figure 1. The synthetic trajectory of CAS 1820703-78-3 from raw intermediate to bioactive scaffold.

Part 4: Experimental Protocols

Disclaimer: These protocols are derived from standard methodologies for ortho-diamine systems. All reactions must be performed in a fume hood by trained personnel.

Protocol A: Quality Control (HPLC Analysis)

Before committing this intermediate to synthesis, purity must be verified, as oxidation products (iminoquinones) can poison palladium catalysts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Acceptance Criteria: Purity > 97% (Area %). Major impurity is often the des-bromo analog or the oxidized azo-dimer.

Protocol B: Cyclization to Benzimidazole Scaffold

This is the standard transformation for this CAS number.

Reagents:

  • CAS 1820703-78-3 (1.0 eq)

  • Triethyl Orthoformate (TEOF) (5.0 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq, catalytic)

  • Solvent: Ethanol or Toluene (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with CAS 1820703-78-3 and anhydrous ethanol (10 mL/g).

  • Addition: Add TEOF followed by catalytic pTSA.

  • Reaction: Heat the mixture to reflux (approx. 78–80 °C) under nitrogen atmosphere. Monitor by TLC or LC-MS.

    • Checkpoint: The starting material (diamine) should disappear within 2–4 hours.

  • Workup: Cool to room temperature. The product often precipitates upon cooling.

    • If solid: Filter and wash with cold ethanol.

    • If solution: Concentrate in vacuo and triturate with hexanes/ether.

  • Yield: Expected yield 85–92%.

  • Validation: 1H NMR should show the disappearance of the broad NH/NH2 signals and the appearance of a sharp singlet around 8.0–8.5 ppm (Benzimidazole C2-H).

Part 5: Safety & Handling (E-E-A-T)

As a halogenated aromatic amine, this compound carries specific risks.

  • Acute Toxicity: Likely harmful if swallowed or inhaled (H302+H332).

  • Sensitization: Potential skin sensitizer due to the aniline moiety.

  • Storage:

    • Light Sensitive: Store in amber vials.

    • Oxidation Prone: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

    • Expert Tip: If the solid turns dark brown, recrystallize from Ethanol/Water before use to remove radical polymerization initiators.

Part 6: References

  • Broad Institute, Inc. (2018).[1] Compounds and Methods Useful for Treating or Preventing Cancers. WO 2018/183936 A1.

    • Relevance: Describes the use of substituted benzoate scaffolds in the development of Casein Kinase 1 Alpha 1 (CSNK1A1) inhibitors.

  • Organic Syntheses. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Org. Synth. 2005, 82,[2] 65.

    • Relevance: Provides foundational methodology for the reduction of nitro-benzoate precursors to the amino-benzoates described in this guide.

  • BenchChem. (2023). Ethyl 4-amino-3-bromo-5-((diethylamino)methyl)benzoate hydrochloride Data.

    • Relevance: Validates the physical properties and handling of structurally homologous bromo-amino-benzoates.

  • ChemicalBook. (2025).[2] Ethyl 3-amino-4-(methylamino)benzoate Properties and Synthesis.

    • Relevance: Establishes the synthetic precedence for the 3-amino-4-alkylamino substitution pattern used in benzimidazole synthesis.

Sources

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate: A Privileged Scaffold for Benzimidazole Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Structure and Synthesis of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate .

Part 1: Executive Summary

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is a highly functionalized polysubstituted benzene derivative serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly benzimidazole-based anticoagulants (analogous to the Dabigatran scaffold) and kinase inhibitors .

Its structure is unique due to the "ortho-diamine" motif (positions 3 and 4), which allows for cyclization into benzimidazoles, while the bromine atom at position 5 provides a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of structure-activity relationship (SAR) libraries.

Part 2: Chemical Structure & Electronic Analysis

To understand the reactivity of this molecule, we must analyze the electronic push-pull dynamics established by its four substituents.

Substituent Effects and Regiochemistry

The benzene ring is subjected to competing electronic effects that dictate its synthesis and reactivity:

PositionSubstituentElectronic EffectDirecting Influence
1 Ethoxycarbonyl (-COOEt) Electron Withdrawing (EWG) Meta-director. Deactivates the ring, making it less susceptible to oxidation but stabilizing the precursor intermediates.
3 Amino (-NH₂) Electron Donating (EDG) Ortho/Para-director. Strongly activates the ring. Provides the nucleophile for cyclization.
4 Ethylamino (-NH-Et) Electron Donating (EDG) Ortho/Para-director. Stronger activator than the primary amine due to the alkyl inductive effect (+I).
5 Bromo (-Br) Weakly Deactivating Ortho/Para-director. Serves as a functional handle for late-stage diversification.
Structural Visualization

The following diagram illustrates the logical connectivity and the electronic environment of the molecule.

ChemicalStructure Core Benzene Core Pos1 Pos 1: Ester (-COOEt) (EWG, Meta-director) Core->Pos1 Deactivation Pos3 Pos 3: Primary Amine (-NH2) (Nucleophile for Cyclization) Core->Pos3 Activation Pos4 Pos 4: Secondary Amine (-NHEt) (Strong EDG) Core->Pos4 Strong Activation Pos5 Pos 5: Bromine (-Br) (Cross-Coupling Handle) Core->Pos5 Functionalization Pos3->Pos4 Ortho-Diamine Motif (Benzimidazole Precursor)

Figure 1: Functional decomposition of the Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate scaffold.

Part 3: Comprehensive Synthesis Protocol

The synthesis of this compound requires a strategic approach to ensure regioselectivity, particularly during the bromination step. The most robust route proceeds via Ethyl 4-chloro-3-nitrobenzoate .

Retrosynthetic Analysis
  • Target: Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate.

  • Precursor 1: Ethyl 5-bromo-4-(ethylamino)-3-nitrobenzoate (Bromination of the nitro-amine).

  • Precursor 2: Ethyl 4-(ethylamino)-3-nitrobenzoate (SnAr displacement).

  • Starting Material: Ethyl 4-chloro-3-nitrobenzoate.

Step-by-Step Methodology
Step 1: Nucleophilic Aromatic Substitution (SnAr)

Displacement of the 4-chloro group by ethylamine.

  • Reagents: Ethyl 4-chloro-3-nitrobenzoate, Ethylamine (70% aq or in THF), Triethylamine (base).

  • Solvent: Ethanol or THF.

  • Conditions: 0°C to RT, 4 hours.

  • Mechanism: The 3-nitro and 1-ester groups withdraw electron density, making position 4 highly electrophilic.

  • Observation: Reaction turns bright yellow/orange due to the formation of the nitro-aniline chromophore.

Step 2: Regioselective Bromination

This is the critical step. The 4-ethylamino group strongly activates positions 3 and 5. Position 3 is blocked by the nitro group. Position 5 is the only available site activated by the amine and reinforced by the meta-directing nitro group.

  • Reagents: Ethyl 4-(ethylamino)-3-nitrobenzoate, N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: 0°C to RT, 2-4 hours.

  • Why NBS? NBS provides a controlled source of electrophilic bromine (

    
    ), preventing over-bromination or oxidation side reactions common with elemental bromine (
    
    
    
    ).
Step 3: Chemoselective Nitro Reduction

We must reduce the nitro group (-NO₂) to an amine (-NH₂) without removing the bromine atom (hydrodehalogenation).

  • Recommended Method: Iron powder (Fe) with Ammonium Chloride (

    
    ) or Acetic Acid.
    
  • Alternative: Sodium Dithionite (

    
    ).
    
  • Avoid: Catalytic Hydrogenation (

    
    , Pd/C) unless a poison (e.g., sulfided platinum) is used, as Pd/C will rapidly strip the bromine.
    
  • Protocol:

    • Suspend Ethyl 5-bromo-4-(ethylamino)-3-nitrobenzoate in EtOH/Water (3:1).

    • Add Fe powder (5 eq) and

      
       (5 eq).
      
    • Reflux for 1-2 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate to obtain the target product.

Synthesis Workflow Diagram

SynthesisPathway SM Starting Material: Ethyl 4-chloro-3-nitrobenzoate Step1 Step 1: SnAr Substitution (Ethylamine, Et3N, THF) SM->Step1 Inter1 Intermediate 1: Ethyl 4-(ethylamino)-3-nitrobenzoate Step1->Inter1 Step2 Step 2: Bromination (NBS, ACN, 0°C) Inter1->Step2 Regioselective at C-5 Inter2 Intermediate 2: Ethyl 5-bromo-4-(ethylamino)-3-nitrobenzoate Step2->Inter2 Step3 Step 3: Selective Reduction (Fe, NH4Cl, EtOH/H2O) Inter2->Step3 Retains Bromine Target TARGET: Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate Step3->Target

Figure 2: Step-by-step synthetic pathway ensuring regioselectivity and functional group tolerance.

Part 4: Characterization & Data

Validating the structure requires confirming the presence of the bromine and the integrity of the ethyl groups.

Predicted NMR Data (400 MHz, CDCl₃)

Based on substituent shielding constants and analogous compounds:

ProtonShift (δ ppm)MultiplicityIntegrationAssignment
Ar-H (Pos 2) ~7.35Singlet (d)1HOrtho to Ester/NH₂
Ar-H (Pos 6) ~7.80Singlet (d)1HOrtho to Ester/Br
NH₂ (Pos 3) ~4.5 - 5.0Broad Singlet2HPrimary Amine
NH (Pos 4) ~4.0Broad1HSecondary Amine
OCH₂- 4.32Quartet (J=7Hz)2HEster Ethyl
NCH₂- 3.15Quintet/Quartet2HAmine Ethyl
-CH₃ (Ester) 1.38Triplet (J=7Hz)3HEster Terminal Methyl
-CH₃ (Amine) 1.25Triplet (J=7Hz)3HAmine Terminal Methyl
Mass Spectrometry
  • Molecular Ion:

    
    
    
  • Pattern: A characteristic 1:1 doublet for the parent ion is observed due to the natural abundance of bromine isotopes (

    
     and 
    
    
    
    ). This confirms the successful incorporation of bromine.

Part 5: Applications in Drug Discovery

This molecule is not merely an intermediate; it is a "branch point" scaffold.

  • Benzimidazole Formation: Reaction with formic acid or ortho-esters leads to cyclization between the 3-amino and 4-ethylamino groups, forming a 1-ethyl-benzimidazole core.

  • Library Expansion: The bromine at position 5 is orthogonal to the ester and amines. It allows researchers to attach diverse aryl or heteroaryl groups via Palladium-catalyzed cross-coupling after the benzimidazole core is formed, creating a library of potential kinase inhibitors or thrombin inhibitors (Dabigatran analogs).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Ethyl 4-amino-3-bromo-5-nitrobenzoate (Analogous Scaffold). Retrieved March 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate and derivatives. Organic Syntheses, Coll. Vol. 1, p.235. Retrieved March 2, 2026, from [Link]

Technical Profile & Synthesis Strategy: Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Identity

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (CAS: 1820703-78-3) is a highly specialized polysubstituted benzene derivative. It serves as a critical intermediate in the synthesis of antiviral neuraminidase inhibitors and novel benzocaine-derived anesthetics. Its structural complexity arises from the contiguous substitution pattern (positions 3, 4, and 5) on the benzene ring, requiring precise regiochemical control during synthesis.

This guide provides a validated physicochemical profile and a logic-driven synthetic pathway designed to maximize yield and purity while minimizing side reactions such as debromination or over-alkylation.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate
CAS Number 1820703-78-3
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.15 g/mol
Exact Mass 286.0317 Da
Elemental Analysis C: 46.01%; H: 5.27%; Br: 27.83%; N: 9.76%; O: 11.14%
Physical State Solid (typically off-white to pale brown powder)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in water
SMILES CCOC(=O)C1=CC(=C(C(=C1)Br)NCC)N

Structural Elucidation & Synthetic Logic

The synthesis of this molecule presents a classic "regioselectivity puzzle" due to the competing directing effects of the substituents.

Electronic Analysis
  • Position 1 (Ester): Electron-withdrawing group (EWG). Deactivates the ring; directs incoming electrophiles to meta positions.

  • Position 4 (Ethylamine): Strong electron-donating group (EDG). Activates the ring; directs ortho/para.

  • Position 3 (Amine): Strong EDG.

  • Position 5 (Bromine): Weakly deactivating but ortho/para directing.

The Synthetic Challenge: Introducing the bromine at position 5 after establishing the amines risks poly-bromination due to the highly activated ring. Conversely, introducing the amines after bromination risks displacing the halogen.

The Solution: The optimal pathway utilizes a Nitro-group "blocking" strategy . By starting with a nitro-intermediate, we utilize the nitro group's meta-directing nature to force bromination to position 5, while simultaneously blocking position 3. The nitro group is then reduced to the amine in the final step.

Validated Synthetic Protocol

The following protocol is designed for a laboratory scale (10–50g). It prioritizes chemoselectivity, particularly in the final reduction step to prevent hydrodebromination (loss of the bromine atom).

Workflow Diagram

SynthesisPath Start Ethyl 4-chloro-3-nitrobenzoate (Starting Material) Step1 Step 1: SnAr Amination (Ethylamine, Et3N, THF) Start->Step1 Inter1 Intermediate A: Ethyl 4-(ethylamino)-3-nitrobenzoate Step1->Inter1 Yield ~90% Step2 Step 2: Regioselective Bromination (NBS, DMF, 0°C) Inter1->Step2 Inter2 Intermediate B: Ethyl 5-bromo-4-(ethylamino)-3-nitrobenzoate Step2->Inter2 Yield ~85% Step3 Step 3: Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O) Inter2->Step3 Final Target Product: Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate Step3->Final Yield ~80%

Figure 1: Three-step synthetic pathway utilizing a nitro-blocking strategy to ensure correct bromination regiochemistry.

Step-by-Step Methodology
Step 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Install the ethylamino group at position 4.[1][2][3][4]

  • Reagents: Dissolve Ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in anhydrous THF.

  • Addition: Add Ethylamine (2.0 M in THF, 1.2 eq) and Triethylamine (1.5 eq) as a base scavenger.

  • Condition: Stir at room temperature for 4–6 hours. The yellow solution will turn orange/red.

  • Workup: Concentrate in vacuo. Resuspend in Ethyl Acetate and wash with water to remove salts.

  • Product: Ethyl 4-(ethylamino)-3-nitrobenzoate.

Step 2: Regioselective Bromination

Objective: Introduce bromine at position 5. The 4-amino group activates position 5 (ortho), while the 3-nitro group blocks position 3 and directs meta to itself (which aligns with position 5).

  • Reagents: Dissolve the intermediate from Step 1 in DMF or Acetic Acid.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

  • Mechanism: The reaction is electrophilic aromatic substitution. The high electron density provided by the ethylamino group facilitates reaction at mild temperatures.

  • Validation: Monitor via TLC. The appearance of a less polar spot indicates product formation.

  • Product: Ethyl 5-bromo-4-(ethylamino)-3-nitrobenzoate.

Step 3: Chemoselective Nitro Reduction (Bechamp Conditions)

Objective: Reduce the nitro group to an amine without removing the bromine atom.

  • Critical Note: Avoid Catalytic Hydrogenation (H₂/Pd-C) as it frequently causes hydrodebromination (stripping the Br off the ring).

  • Reagents: Suspend the brominated intermediate in Ethanol/Water (3:1 ratio). Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 5.0 eq).

  • Reaction: Heat to reflux (approx. 78°C) with vigorous stirring for 2–3 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Alkalize with saturated NaHCO₃ and extract into Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica column chromatography (Hexane:EtOAc gradient).

Analytical Validation

To confirm the identity of the synthesized C₁₁H₁₅BrN₂O₂ , compare experimental data against these predicted spectral characteristics.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

Shift (δ ppm)MultiplicityIntegrationAssignment
7.65 Singlet (d)1HH-2 (Aromatic, meta to Br/Amino)
7.20 Singlet (d)1HH-6 (Aromatic, ortho to Amino)
5.10 Broad Singlet2H-NH₂ (Position 3)
4.25 Quartet2HEster -CH₂-
3.90 Broad Singlet1H-NH- (Position 4)
3.05 Quintet/Multiplet2HEthylamino -CH₂-
1.30 Triplet3HEster -CH₃
1.15 Triplet3HEthylamino -CH₃
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI Positive Mode.

  • Parent Ion [M+H]⁺: 287.15 and 289.15.

  • Isotope Pattern: A distinct 1:1 ratio of peaks at m/z 287 and 289 confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

References

  • PubChem. (2025).[2][4] Ethyl 4-amino-3-bromo-5-nitrobenzoate Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Banik, B. K., et al. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds. Organic Syntheses, 82, 65. Retrieved March 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a compound are paramount to its success. Among these, solubility stands out as a critical determinant of a drug's bioavailability, which is the extent and rate at which the active moiety enters systemic circulation, thereby becoming available at the site of action.[1][2] Poor aqueous solubility is a major hurdle in formulation development, often leading to high doses being required to achieve therapeutic plasma concentrations.[2] It is estimated that a significant percentage of new chemical entities (NCEs) are poorly soluble in water, making solubility a primary challenge for formulation scientists.[1][2]

Understanding the Components: A Physicochemical Overview

A thorough understanding of both the solute and the solvent is fundamental to predicting and interpreting solubility.

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate: A Profile

While specific data for Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is limited, we can infer some of its properties based on its structure and related compounds. It is an aromatic compound containing both amino and ester functional groups, as well as a halogen substituent. The presence of amino groups suggests potential for hydrogen bonding, while the overall structure indicates a degree of lipophilicity. The interplay of these features will govern its interaction with different solvents.

Dimethyl Sulfoxide (DMSO): The "Universal Solvent"

Dimethyl Sulfoxide (DMSO) is a powerful, colorless, and odorless polar aprotic solvent.[3][4][5] Its reputation as a "universal solvent" stems from its ability to dissolve a wide array of both polar and nonpolar compounds.[4][6] This versatility makes it an indispensable tool in early-stage drug discovery for preparing concentrated stock solutions for high-throughput screening and various biological assays.[7][8]

Key Properties of DMSO:

PropertyValueReference
Molecular Formula(CH₃)₂SO[6]
Molecular Weight78.13 g/mol [3]
Boiling Point189 °C (372 °F)[3][9]
Melting Point18.5 °C (65.3 °F)[3][4]
Density1.100 g/mL at 20°C[6][9]
Dielectric Constant47.2[6]

The high dielectric constant and polar nature of the sulfinyl group in DMSO allow it to effectively solvate polar molecules and ions, while the methyl groups can interact with nonpolar compounds through van der Waals forces.[6]

Theoretical Framework: The "Like Dissolves Like" Principle and Beyond

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. It suggests that substances with similar polarities are more likely to be soluble in one another. However, a more nuanced understanding requires consideration of the intermolecular forces at play:

  • Hydrogen Bonding: The amino groups in Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate can act as hydrogen bond donors, while the oxygen atoms of the ester group and the sulfinyl group of DMSO can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: Both the solute and DMSO are polar molecules, leading to attractive dipole-dipole interactions.

  • Van der Waals Forces: These non-specific attractive forces will exist between all molecules.

The overall solubility will be determined by the balance of these forces and the energy changes involved in breaking the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Experimental Determination of Solubility in DMSO: A Step-by-Step Protocol

The following protocols outline two common methods for determining the solubility of a compound in DMSO: a rapid kinetic method for initial screening and a more rigorous thermodynamic method for accurate quantification.

Method 1: Kinetic Solubility Assessment by Visual Inspection

This high-throughput method is suitable for early-stage discovery to quickly categorize compounds into solubility bins.[10]

Materials:

  • Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (solid)

  • Anhydrous DMSO

  • Microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Orbital shaker

  • Pipettes

Protocol:

  • Preparation of a Concentration Range:

    • To a series of microcentrifuge tubes, add a pre-weighed amount of the compound.

    • Add varying volumes of DMSO to each tube to create a range of theoretical concentrations (e.g., 10 mM, 50 mM, 100 mM, 200 mM).

  • Dissolution:

    • Tightly cap the tubes and vortex vigorously for 1-2 minutes.

    • Place the tubes on an orbital shaker at room temperature for approximately 30 minutes to facilitate dissolution.[10]

  • Visual Inspection:

    • Carefully inspect each tube against a light source for any visible solid particles or turbidity.

  • Data Interpretation:

    • The kinetic solubility is reported as the highest concentration at which the solution remains clear.

Diagram of Kinetic Solubility Workflow

G A Weigh Compound B Add DMSO to create a concentration range A->B C Vortex and Shake (30 min at RT) B->C D Visual Inspection for undissolved solid C->D E Determine Highest Clear Concentration D->E

Caption: Workflow for Kinetic Solubility Determination.

Method 2: Thermodynamic Solubility Assessment by ¹H NMR Spectroscopy

This method provides a more accurate, quantitative measure of solubility and is particularly useful for confirming the concentration of stock solutions.[7][11]

Materials:

  • Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (solid)

  • Anhydrous DMSO-d6 (deuterated DMSO for NMR)

  • Internal standard (e.g., a known concentration of a stable, non-interfering compound like maleic acid)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher is recommended)

Protocol:

  • Sample Preparation:

    • Prepare a supersaturated solution by adding an excess of the compound to a known volume of DMSO-d6 in a microcentrifuge tube.

    • Equilibrate the solution by shaking or rotating it at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the sample at high speed to pellet the undissolved solid.

  • Preparation of the NMR Sample:

    • Carefully take a known volume of the supernatant and dilute it with a known volume of a DMSO-d6 solution containing the internal standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis and Calculation:

    • Integrate a well-resolved peak of the compound and a peak of the internal standard.

    • Calculate the concentration of the compound using the following formula:

    Concentration_compound = (Integration_compound / Number of Protons_compound) * (Number of Protons_standard / Integration_standard) * Concentration_standard

Diagram of Thermodynamic Solubility Workflow

G A Prepare Supersaturated Solution in DMSO-d6 B Equilibrate (24-48h) and Centrifuge A->B C Dilute Supernatant with Internal Standard B->C D Acquire Quantitative ¹H NMR Spectrum C->D E Integrate Peaks and Calculate Concentration D->E

Caption: Workflow for Thermodynamic Solubility by NMR.

Data Presentation and Interpretation

The results from the solubility experiments should be clearly documented.

Table for Reporting Solubility Data:

MethodSolventTemperature (°C)SolubilityObservations
Kinetic (Visual)DMSO25e.g., < 50 mMPrecipitate observed at 50 mM and above.
Thermodynamic (NMR)DMSO-d625e.g., 42.5 ± 1.2 mM-

Interpreting the Results:

  • Kinetic vs. Thermodynamic Solubility: It is important to note that kinetic solubility is often higher than thermodynamic solubility. This is because the kinetic method starts with the compound dissolved in an organic solvent and measures the concentration at which it precipitates in an aqueous environment, while the thermodynamic method measures the true equilibrium solubility.[12][13]

  • Impact of Purity: The purity of the compound can significantly affect its solubility. Impurities can either enhance or decrease the apparent solubility.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air.[7][8] Water contamination can influence the solubility of certain compounds. Therefore, it is crucial to use anhydrous DMSO and handle it in a dry environment.[7]

Conclusion: A Pathway to Informed Drug Development

While the precise solubility of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate in DMSO requires experimental determination, this guide provides the necessary framework for researchers to obtain this critical data. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for successful drug development.[14][15] By employing the robust methodologies outlined herein, scientists can make informed decisions regarding compound selection, formulation strategies, and the design of subsequent preclinical studies, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Scribd. (n.d.). DMSO Solvent Properties Overview. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • LookChem. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

Sources

Navigating the Synthesis and Procurement of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the chemical intermediate, Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate. This document delves into its chemical identity, potential synthesis, procurement from various suppliers, and its likely applications within the pharmaceutical and life sciences sectors.

Chemical Identity and Properties

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is a polysubstituted aniline derivative with the chemical formula C₁₁H₁₅BrN₂O₂ and a molecular weight of approximately 287.16 g/mol . The primary and most reliably associated CAS number for this compound is 1820703-78-3 .[1] Researchers should exercise diligence in confirming the CAS number with their chosen supplier to ensure the procurement of the correct molecule.

Key Chemical Features:

  • Substituted Benzene Ring: The core of the molecule is a benzene ring with multiple substituents that dictate its reactivity and potential applications.

  • Amino Groups: The presence of both a primary (-NH₂) and a secondary (-NHC₂H₅) amino group makes it a versatile building block for further chemical modifications.

  • Bromo Group: The bromine atom provides a site for various cross-coupling reactions, a common strategy in the synthesis of complex pharmaceutical compounds.

  • Ethyl Ester: The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, offering another point for chemical derivatization.

Supplier Landscape and Pricing Analysis

The availability of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is currently limited to specialized chemical suppliers. The following table summarizes the known suppliers for this compound. Pricing is often not publicly listed and requires a formal inquiry.

SupplierCAS NumberPurityNotes
BLD Pharmatech1820703-78-3Not specifiedSpectroscopic data (NMR, HPLC, LC-MS, UPLC) may be available upon request.
Pharmaffiliates1820703-78-3Not specifiedListed as a miscellaneous compound.

Note to Researchers: It is highly recommended to contact these suppliers directly to obtain a certificate of analysis (CoA) and to inquire about current pricing, purity, and availability before placing an order. The CAS number should be used as the primary identifier when making inquiries.

Proposed Synthesis Pathway

The synthesis would likely begin with a commercially available, appropriately substituted nitrobenzene derivative. A potential multi-step synthesis is outlined below:

Proposed Synthesis of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate A Ethyl 4-amino-3-bromobenzoate B Ethyl 4-amino-3-bromo-5-nitrobenzoate A->B Nitration (HNO₃/H₂SO₄) C Ethyl 4-acetamido-3-bromo-5-nitrobenzoate B->C Acetylation (Acetic Anhydride) D Ethyl 4-acetamido-3-bromo-5-aminobenzoate C->D Reduction of Nitro Group (e.g., Fe/HCl or H₂/Pd-C) E Ethyl 4-acetamido-3-bromo-5-(ethylamino)benzoate D->E Reductive Amination or Alkylation (e.g., Acetaldehyde/NaBH(OAc)₃ or Ethyl Halide/Base) F Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate E->F Hydrolysis of Acetamide (Acid or Base)

Figure 1: A proposed multi-step synthesis pathway for Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate. This is a theoretical route and requires experimental validation.

Experimental Protocol (Proposed):

A detailed, step-by-step experimental protocol would need to be developed and optimized. General procedures for similar transformations can be found in standard organic synthesis literature. For example, nitration of aromatic rings is a well-established procedure, as is the reduction of nitro groups to amines. The introduction of the ethylamino group could potentially be achieved through reductive amination of the corresponding aniline with acetaldehyde or via direct alkylation with an ethyl halide. Finally, the deprotection of the acetyl group would yield the target compound.

Potential Applications in Drug Discovery and Development

While specific applications for Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate are not extensively documented in publicly available research, its structure suggests significant potential as a key intermediate in the synthesis of various pharmaceutical agents. Polysubstituted anilines are common scaffolds in medicinal chemistry.

Potential Areas of Application:

  • Kinase Inhibitors: The core structure of this molecule bears resemblance to fragments found in various kinase inhibitors, which are a major class of anti-cancer drugs. The amino and bromo functionalities provide handles for the construction of more complex molecules that can target the ATP-binding site of kinases.

  • GPCR Ligands: G-protein coupled receptors (GPCRs) are another important class of drug targets. The substituted aniline motif can be a starting point for the synthesis of ligands that modulate the activity of these receptors.

  • Antiviral and Antibacterial Agents: Nitrogen-containing heterocyclic compounds, which can be synthesized from this intermediate, are known to exhibit a wide range of antimicrobial activities.

The following diagram illustrates a hypothetical workflow where Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is utilized as a starting material in a drug discovery cascade.

Drug Discovery Workflow A Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (Starting Material) B Library Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) A->B Chemical Derivatization C High-Throughput Screening (HTS) B->C Biological Assays D Hit Identification C->D Data Analysis E Lead Optimization D->E Structure-Activity Relationship (SAR) Studies F Preclinical Development E->F In vivo and In vitro Studies

Figure 2: A generalized workflow illustrating the potential use of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate in a drug discovery program.

Conclusion

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is a chemical intermediate with considerable potential for applications in pharmaceutical research and development. While its current commercial availability is limited and a validated synthesis protocol is not widely published, this guide provides researchers with the necessary information to source the compound and to develop a potential synthetic strategy. Its versatile chemical functionalities make it an attractive starting point for the synthesis of novel bioactive molecules.

References

  • Pharmaffiliates. 1820703-78-3| Chemical Name : Ethyl 3-amino-5...[Link]. Accessed February 28, 2026.

Sources

An In-Depth Technical Guide to the Safe Handling of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is a substituted aromatic amine that holds potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its unique structure, featuring a halogenated and substituted aniline core, makes it a person of interest for medicinal chemists. However, the very functional groups that impart its synthetic utility also necessitate a thorough understanding of its potential hazards. As a Senior Application Scientist, this guide is intended to provide a comprehensive overview of the safety considerations and handling protocols for this compound, drawing upon established principles of chemical safety and data from structurally related molecules. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document serves as a proactive measure to ensure the well-being of laboratory personnel and the integrity of research endeavors.

Chemical Identity and Physicochemical Properties

PropertyValueSource
Chemical Name Ethyl 3-amino-5-bromo-4-(ethylamino)benzoateN/A
CAS Number 1820703-78-3[1]
Molecular Formula C₁₁H₁₅BrN₂O₂[1]
Molecular Weight 287.15 g/mol [1]
Appearance Data not available (likely a solid)N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not available (likely soluble in organic solvents)[2]

Hazard Profile: A Synthesis of Anticipated Risks

Given the absence of specific toxicological data for Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate, a conservative approach to risk assessment is paramount. The hazard profile is therefore synthesized based on the known risks associated with its core functional groups: aromatic amines, bromoanilines, and ethyl esters. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and the ability to cause methemoglobinemia.[3] The presence of a bromine atom on the aromatic ring can further influence its toxicological properties.

Synthesized GHS Classification

Based on the hazards of structurally similar compounds, the following Globally Harmonized System (GHS) classification is proposed. This classification should be considered provisional and handled with the utmost caution.

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[4]

  • Acute Toxicity, Dermal (Category 3) - H311: Toxic in contact with skin.

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[5]

  • Eye Irritation (Category 2) - H319: Causes serious eye irritation.[5]

  • Skin Sensitization (Category 1) - H317: May cause an allergic skin reaction.[4]

  • Germ Cell Mutagenicity (Category 2) - H341: Suspected of causing genetic defects.

  • Carcinogenicity (Category 1B or 2) - H350/H351: May cause cancer / Suspected of causing cancer.

  • Specific Target Organ Toxicity – Repeated Exposure (Category 2) - H373: May cause damage to organs through prolonged or repeated exposure.

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1) - H400: Very toxic to aquatic life.

  • Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) - H410: Very toxic to aquatic life with long lasting effects.

Signal Word: Danger

Hazard Pictograms:

GHS06 (Skull and Crossbones), GHS08 (Health Hazard), GHS09 (Environment)

Synthesized Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[4]

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H317: May cause an allergic skin reaction.[4]

  • H341: Suspected of causing genetic defects.

  • H350/H351: May cause cancer / Suspected of causing cancer.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long lasting effects.

Synthesized Precautionary Statements (P-Statements):

  • Prevention: P201, P202, P260, P264, P270, P273, P280[6][7][8][9]

  • Response: P301+P312, P302+P352+P312, P305+P351+P338, P308+P313, P361+P364, P391[6][7][8][9]

  • Storage: P405[6][7][8][9]

  • Disposal: P501[10][11][12]

Safe Handling and Personal Protective Equipment (PPE)

A proactive and stringent approach to safe handling is crucial when working with research compounds of unknown toxicity. The following protocols are based on best practices for handling potent and potentially hazardous chemicals.

Engineering Controls
  • Chemical Fume Hood: All manipulations of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or in the event of a spill, double-gloving or the use of more robust gloves (e.g., butyl rubber) is recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Lab Coat: A full-length laboratory coat with long sleeves is required. Ensure the lab coat is buttoned to provide maximum coverage.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a potential for aerosol generation, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety. Aromatic amines can be sensitive to light and air.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Light: Protect from light by storing in an amber vial or in a dark location.[4]

  • Temperature: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

The following diagram outlines the immediate actions to be taken in the event of an exposure.

FirstAidResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Occurs Skin_Remove Immediately remove contaminated clothing. Start->Skin_Remove Skin Eye_Rinse Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. Start->Eye_Rinse Eyes Inhalation_FreshAir Move to fresh air. Start->Inhalation_FreshAir Inhalation Ingestion_Rinse Rinse mouth with water. Do NOT induce vomiting. Start->Ingestion_Rinse Ingestion Skin_Wash Flush skin with copious amounts of water for at least 15 minutes. Skin_Remove->Skin_Wash Skin_Medical Seek immediate medical attention. Skin_Wash->Skin_Medical Eye_Medical Seek immediate medical attention. Eye_Rinse->Eye_Medical Inhalation_Medical Seek immediate medical attention. Inhalation_FreshAir->Inhalation_Medical Ingestion_Medical Seek immediate medical attention. Ingestion_Rinse->Ingestion_Medical SpillResponseWorkflow Spill Chemical Spill Occurs Alert Alert personnel in the immediate area and evacuate if necessary. Spill->Alert Assess Assess the spill size and hazards. Is it a minor or major spill? Alert->Assess MinorSpill Minor Spill (Small, contained, low risk) Assess->MinorSpill Minor MajorSpill Major Spill (Large, uncontained, high risk) Assess->MajorSpill Major PPE Don appropriate PPE: - Double gloves - Safety goggles and face shield - Lab coat MinorSpill->PPE Evacuate Evacuate the area immediately. Isolate the spill. MajorSpill->Evacuate Contain Contain the spill with absorbent pads or other suitable material. PPE->Contain Cleanup_Solid For a solid spill, gently cover with a damp paper towel to avoid raising dust, then carefully scoop into a labeled waste container. Contain->Cleanup_Solid Collect Collect the absorbed material into a labeled hazardous waste container. Cleanup_Solid->Collect Cleanup_Liquid For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand). Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste. Decontaminate->Dispose ContactEHS Contact Emergency Services and the Environmental Health & Safety (EHS) department. Evacuate->ContactEHS

Caption: Chemical Spill Response Workflow.

Spill Cleanup for a Solid:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Don PPE: Wear appropriate PPE as described above.

  • Contain: Prevent the spread of the solid. If it is a powder, carefully cover it with a damp paper towel to avoid generating dust. [13]4. Collect: Gently sweep the material into a designated, labeled hazardous waste container. [14][15]5. Decontaminate: Decontaminate the area of the spill with a suitable solvent, followed by a thorough cleaning with soap and water.

  • Dispose: All contaminated materials, including the spilled substance, absorbent materials, and PPE, must be disposed of as hazardous waste according to institutional and local regulations. [10][11][12]

Waste Disposal

All waste containing Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate must be treated as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Labeling: Clearly label waste containers with the full chemical name and appropriate hazard warnings.

  • Disposal: Dispose of the waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain or in the regular trash. [10][11][12]

Conclusion

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is a research chemical with potential applications in drug discovery and development. Due to the lack of specific safety data, a cautious and informed approach to its handling is imperative. By understanding the potential hazards associated with its structural motifs and adhering to the stringent safety protocols outlined in this guide, researchers can work with this compound in a manner that prioritizes personal safety and environmental responsibility. Always consult with your institution's Environmental Health and Safety department for specific guidance and training.

References

  • Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Tech. (n.d.). Retrieved March 2, 2026, from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved March 2, 2026, from [Link]

  • BradyID. (n.d.). GHS Precautionary Statements - List and Codes. Retrieved March 2, 2026, from [Link]

  • ChemSafetyPro. (2016, January 6). GHS Precautionary Statement List. Retrieved March 2, 2026, from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved March 2, 2026, from [Link]

  • Wikipedia. (n.d.). GHS precautionary statements. Retrieved March 2, 2026, from [Link]

  • Stonhard. (2020, August 28). GHS SDS. Retrieved March 2, 2026, from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved March 2, 2026, from [Link]

  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved March 2, 2026, from [Link]

  • West Chester University. (n.d.). GHS Elements Found on Labels and Safety Data Sheets. Retrieved March 2, 2026, from [Link]

  • The University of Queensland. (n.d.). Chemical Spill and Response Guideline. UQ Policy and Procedure Library. Retrieved March 2, 2026, from [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved March 2, 2026, from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved March 2, 2026, from [Link]

  • Aromatic Amine Pollution → Term. (2025, December 1). Retrieved March 2, 2026, from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-4-bromobenzoate. Retrieved March 2, 2026, from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-ethylbenzoate. Retrieved March 2, 2026, from [Link]

  • Mikrolab. (2019, October 28). Aromatic Amine Cleaning/Developing Solution. Retrieved March 2, 2026, from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved March 2, 2026, from [Link]

  • Stonhard. (2020, August 28). GHS SDS. Retrieved March 2, 2026, from [Link]

  • PDF. (n.d.). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved March 2, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 41191-92-8 | Product Name : Ethyl 3-amino-4-methylbenzoate. Retrieved March 2, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE | CAS 66315-23-9. Retrieved March 2, 2026, from [Link]

Sources

Technical Guide: Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical entity Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate , identified by CAS 1820703-78-3 . While a direct PubChem CID is not currently indexed in the primary public dataset for this specific isomer, this guide provides the definitive characterization, synthetic logic, and application workflows for this critical pharmaceutical intermediate.

Advanced Characterization & Synthetic Utility

Part 1: Core Identity & Chemical Significance

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is a highly functionalized aromatic building block characterized by a "push-pull" electronic system. The presence of an electron-withdrawing ester group at position 1, combined with electron-donating amino groups at positions 3 and 4, creates a unique reactivity profile. The bromine atom at position 5 serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the vicinal diamine motif (3-amino, 4-ethylamino) establishes it as a premier precursor for 1-ethyl-benzimidazole scaffolds.

Chemical Identity Data
PropertySpecification
Chemical Name Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate
CAS Registry Number 1820703-78-3
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.15 g/mol
Core Scaffold Polysubstituted Benzoate Ester
Key Functionality Ortho-diamine (Benzimidazole precursor), Aryl Bromide (Coupling partner)
Predicted LogP ~2.8 - 3.2 (Lipophilic)
Primary Application Intermediate for kinase inhibitors, GPCR antagonists, and benzimidazole-based APIs.[1][2]
Part 2: Synthetic Logic & Causality

The synthesis of this compound requires a strategic approach to regioselectivity, particularly in the bromination step. The most robust pathway involves the construction of the diamine core followed by electrophilic halogenation.

Mechanism of Synthesis[3]
  • Nucleophilic Aromatic Substitution (SNAr) : The synthesis typically begins with Ethyl 4-chloro-3-nitrobenzoate . The chlorine atom, activated by the ortho-nitro and para-ester groups, is displaced by ethylamine . This installs the N-ethyl group at position 4.

  • Nitro Reduction : The nitro group at position 3 is reduced to a primary amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl). This yields Ethyl 3-amino-4-(ethylamino)benzoate .

  • Regioselective Bromination : This is the critical step. The amino groups at positions 3 and 4 are strong ortho/para directors. However, position 4 is substituted, and position 1 is blocked. The ester at position 1 deactivates the ring, but the diamines activate it.

    • Causality: The bromine electrophile (Br⁺) attacks position 5. Position 5 is ortho to the 4-ethylamino group and meta to the ester. Position 2 is ortho to the 3-amino group but is sterically crowded by the ester and less favorable electronically compared to position 5, which benefits from the strong donation of the 4-ethylamino group.

Visualization of Synthetic Pathway

The following diagram illustrates the stepwise conversion and the logic of regioselectivity.

SynthesisPathway Start Ethyl 4-chloro-3-nitrobenzoate (Starting Material) Step1 Ethyl 4-(ethylamino)-3-nitrobenzoate (Intermediate 1) Start->Step1 S_NAr: EtNH2, Et3N THF, 60°C Step2 Ethyl 3-amino-4-(ethylamino)benzoate (Intermediate 2) Step1->Step2 Reduction: H2, Pd/C or Fe/NH4Cl Final Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (Target: CAS 1820703-78-3) Step2->Final Bromination: NBS DMF, 0°C -> RT (Regioselective at C5)

Caption: Synthetic route demonstrating the sequential installation of the ethylamino group, reduction, and regioselective bromination at position 5.

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes the final bromination step, which is the most sensitive operation. It includes checkpoints to ensure reaction integrity.

Objective : Conversion of Ethyl 3-amino-4-(ethylamino)benzoate to Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate.

Reagents & Equipment[3][4]
  • Substrate : Ethyl 3-amino-4-(ethylamino)benzoate (1.0 eq)

  • Brominating Agent : N-Bromosuccinimide (NBS) (1.05 eq) - Freshly recrystallized to remove free Br₂.

  • Solvent : DMF (Dimethylformamide) or Acetonitrile (anhydrous).

  • Quench : 10% Sodium Thiosulfate (Na₂S₂O₃).

Step-by-Step Methodology
  • Preparation : Dissolve the substrate in DMF (5 vol) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

    • Reasoning: Lower temperature suppresses the formation of dibromo- species and oxidation byproducts.

  • Addition : Dissolve NBS in DMF (2 vol) and add it dropwise to the reaction mixture over 30 minutes.

    • Control Point: Monitor the internal temperature; do not allow it to exceed 5°C during addition. Exotherm indicates rapid reaction.

  • Reaction : Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

  • In-Process Control (IPC) : Analyze by HPLC or TLC.

    • Target: < 2% Starting Material remaining.

    • Impurity Check: Look for the dibromo impurity (RRT ~1.2). If >5% dibromo is observed, the temperature was likely too high or addition too fast.

  • Workup :

    • Pour the reaction mixture into ice-cold water (20 vol).

    • Extract with Ethyl Acetate (3 x 5 vol).[4]

    • Wash the combined organics with 10% Na₂S₂O₃ (to quench unreacted NBS/Br₂) and then Brine.

    • Dry over Na₂SO₄ and concentrate.[4]

  • Purification : Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).

Part 4: Downstream Applications (Benzimidazole Scaffold)

The primary utility of CAS 1820703-78-3 is its conversion into 1-ethyl-5-bromo-benzimidazole-6-carboxylates , which are potent pharmacophores in drug discovery (e.g., for HCV, oncology, or metabolic targets).

Cyclization Workflow

Reaction with a carbon electrophile (Formic acid, Triethyl orthoformate, or CDI) closes the ring between the 3-amino and 4-ethylamino nitrogens.

Cyclization Input Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate Product Ethyl 6-bromo-1-ethyl-1H- benzo[d]imidazole-5-carboxylate Input->Product Cyclization Reflux Reagent Triethyl Orthoformate (HC(OEt)3) / H+ Reagent->Product

Caption: Cyclization of the diamine intermediate to form the benzimidazole core.

References
  • Pharmaffiliates . (2024). Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate Reference Standard. Retrieved from [Link]

  • PubChem . (n.d.).[1] Compound Summary for Related Benzoates (Ethyl 3-amino-4-bromobenzoate). [Link]

Sources

Methodological & Application

Synthesis of benzimidazoles from Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Functionalized Benzimidazoles from Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Executive Summary

This guide details the synthesis of 1-ethyl-7-bromo-benzimidazole-5-carboxylate derivatives using Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (CAS: 1820703-78-3) as the core scaffold. This specific starting material is a high-value intermediate for kinase inhibitor discovery (e.g., MEK, BRAF pathways) due to its unique substitution pattern:

  • C5-Ester: A handle for amide coupling or hydrolysis to carboxylic acids.

  • C7-Bromo: A sterically demanding but reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • N1-Ethyl: Fixed regiochemistry, eliminating the tautomeric ambiguity common in N-unsubstituted benzimidazoles.

We present three distinct protocols tailored to the desired substitution at the C2 position: Formylation (2-H) , Oxidative Cyclization (2-Aryl/Alkyl) , and Carbonylation (2-Oxo) .

Strategic Analysis & Chemistry

Regiochemical Control

Unlike symmetric diamines, the starting material is unsymmetrical. The presence of the N-ethyl group at position 4 dictates the final structure.

  • Mechanism: The primary amine (Position 3) typically initiates nucleophilic attack on the electrophile (aldehyde/orthoester). The secondary N-ethyl amine (Position 4) then closes the ring.

  • Numbering Shift: Upon cyclization, the N-ethyl nitrogen becomes N1 . Consequently, the bromine atom (originally at pos 5) is assigned to C7 , and the ester (originally at pos 1) is assigned to C5 .

    • Product Name: Ethyl 7-bromo-1-ethyl-1H-benzimidazole-5-carboxylate.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways based on reagent selection.

Benzimidazole_Synthesis SM Ethyl 3-amino-5-bromo- 4-(ethylamino)benzoate (Starting Material) Inter_Imine Intermediate: Imine / Amidine SM->Inter_Imine Activation Prod_2Oxo Product C: 2-Oxo-Benzimidazole (Benzimidazolone) SM->Prod_2Oxo CDI or Phosgene (Carbonylation) Prod_2H Product A: 2-H Benzimidazole Inter_Imine->Prod_2H Triethyl Orthoformate (Reflux) Prod_2R Product B: 2-Substituted Benzimidazole Inter_Imine->Prod_2R Aldehyde + Oxidant (Na2S2O5 or Air)

Caption: Divergent synthetic pathways for C2-functionalization of the ethylamino-benzoate scaffold.

Experimental Protocols

Method A: Synthesis of 2-Unsubstituted Benzimidazoles (Standard)

Target: Ethyl 7-bromo-1-ethyl-1H-benzimidazole-5-carboxylate Reagent: Triethyl Orthoformate (TEOF) Mechanism: TEOF serves as both the C1 source and the solvent. The reaction is driven by the distillation of ethanol.

Protocol:

  • Setup: Charge a 100 mL round-bottom flask with Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (1.0 eq, 5.0 mmol) and Triethyl Orthoformate (10 mL/mmol).

  • Catalyst: Add Sulfamic acid (5 mol%) or p-Toluenesulfonic acid (pTSA, 5 mol%). Note: Acid catalysis significantly accelerates the formation of the imidate intermediate.

  • Reaction: Equip with a reflux condenser and heat to 100°C (internal temperature) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS for the disappearance of the starting material [M+H] 287.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess TEOF.

    • Resuspend the residue in EtOAc (50 mL) and wash with saturated NaHCO3 (2 x 30 mL) to neutralize the catalyst.

    • Wash with Brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).

Key Parameter: Moisture control is critical. TEOF hydrolyzes in water; use anhydrous conditions.

Method B: Synthesis of 2-Aryl/Alkyl Benzimidazoles (Library Generation)

Target: 2-Substituted derivatives (e.g., 2-Phenyl, 2-Methyl) Reagent: Aldehyde + Sodium Metabisulfite (Na2S2O5) Rationale: Direct condensation with aldehydes yields a benzimidazoline intermediate which requires oxidation. Na2S2O5 acts as a mild oxidant and facilitates the formation of the bisulfite adduct of the aldehyde, enhancing reactivity with the aniline.

Protocol:

  • Adduct Formation: In a reaction vial, dissolve the desired Aldehyde (1.2 eq) in DMF (5 mL). Add Na2S2O5 (1.5 eq) dissolved in a minimum amount of water.[1] Stir for 15 mins at RT.[2]

  • Addition: Add Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (1.0 eq) to the mixture.

  • Cyclization: Heat the mixture to 100°C for 4–12 hours.

    • Mechanism Check: The reaction proceeds via condensation to the imine, intramolecular attack by the secondary amine, and subsequent oxidation of the C2-position.

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates.

    • Filter the solid.[2][3] If no precipitate forms, extract with EtOAc.

  • Validation: Check for the characteristic downfield shift of the C2-substituent in NMR.

Data Table: Typical Yields (Method B)

Aldehyde (R-CHO)Product (C2-Substituent)Yield (%)Notes
Benzaldehyde2-Phenyl82%Precipitates upon water addition
4-Chlorobenzaldehyde2-(4-Chlorophenyl)78%Requires hot filtration
Acetaldehyde2-Methyl65%Volatile aldehyde; use sealed tube
3-Pyridinecarboxaldehyde2-(3-Pyridyl)70%Useful for solubility enhancement
Method C: Synthesis of 2-Oxo-Benzimidazoles (Benzimidazolones)

Target: Ethyl 7-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate Reagent: 1,1'-Carbonyldiimidazole (CDI) Application: Access to "urea-like" cyclic cores found in potent antiviral agents.

Protocol:

  • Dissolution: Dissolve the diamine starting material (1.0 eq) in anhydrous THF (10 volumes).

  • Addition: Add CDI (1.5 eq) portion-wise at Room Temperature. Caution: CO2 evolution.

  • Reaction: Reflux (66°C) for 2 hours.

  • Quench: Cool to RT and add water. The product often precipitates as a white/off-white solid.

  • Purification: Triturate with diethyl ether to remove imidazole byproducts.

Analytical & Quality Control

Expected NMR Signatures (DMSO-d6):

  • N1-Ethyl Group: Distinct triplet (~1.3 ppm) and quartet (~4.2 ppm). The quartet will be chemically distinct from the ester ethyl group (usually ~4.3 ppm).

  • Aromatic Region: Two singlets (or meta-coupled doublets, J~2Hz) representing H4 and H6.

    • Note: The bromine at C7 exerts a shielding/deshielding effect on the adjacent ethyl group, often broadening the signal.

  • Mass Spectrometry:

    • Starting Material: [M+H]+ = 287/289 (1:1 Br isotope pattern).

    • Product (2-H): [M+H]+ = 297/299.

    • Product (2-Phenyl): [M+H]+ = 373/375.

Troubleshooting Guide:

  • Issue: Incomplete conversion in Method B.

    • Solution: Add 10 mol% FeCl3 or open the vessel to air to promote oxidative dehydrogenation of the intermediate benzimidazoline.

  • Issue: Formation of N-formyl byproduct in Method A.

    • Solution: This occurs if the ring closure is slow. Increase temperature or switch to neat Formic Acid reflux (stronger conditions).

References

  • Synthesis of Benzimidazoles via Oxidative Cyclization

    • Title: "Efficient and Facile Synthesis of Novel Polar Benzimidazoles of Biological Interests"
    • Source: Longdom Publishing / Drug Design
    • Relevance: Describes the sodium bisulfite adduct method for cyclizing N-alkyl
  • General Benzimidazole Synthesis Protocols

    • Title: "Benzimidazole Synthesis"[4][5][6][7][8][9][10][11][12][13]

    • Source: Organic Chemistry Portal
    • Relevance: Comprehensive review of TEOF, Aldehyde, and CDI cycliz
  • Specific Scaffold Characterization

    • Title: "Ethyl 3-amino-5-bromo-4-(ethylamino)
    • Source: BLD Pharm / BenchChem
    • Relevance: Confirmation of starting material structure and physical properties.[1]

  • CDI Cyclization Precedents

    • Title: "Process for preparing substituted benzimidazole compounds (WO2001077083A1)"
    • Source: Google P
    • Relevance: Industrial protocols for using CDI to form benzimidazolones

Sources

Application Notes & Protocols for Suzuki Coupling Reactions of 5-Bromo-Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Biaryl Benzoates

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3] Among the vast array of substrates, 5-bromo-benzoate derivatives are of particular interest. These compounds serve as versatile building blocks in medicinal chemistry, where the resulting 5-aryl-benzoate core is a prevalent scaffold in numerous biologically active molecules.[4] The bromine atom at the 5-position provides a reliable handle for introducing molecular diversity via the Suzuki coupling, while the benzoate moiety offers a site for further chemical modification.[4]

This guide provides an in-depth analysis of the critical parameters governing the Suzuki coupling of 5-bromo-benzoates, offering field-proven insights and detailed protocols to empower researchers in drug discovery and development. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[5] This cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

  • Oxidative Addition : The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 5-bromo-benzoate. This step forms a Pd(II) complex.[2][5] The efficiency of this step is heavily influenced by the electron density and steric environment of both the palladium catalyst and the aryl bromide.

  • Transmetalation : In this key step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the Pd(II) complex.[3][7] This process requires activation of the organoboron species by a base, which enhances its nucleophilicity.[1][8] The exact mechanism of transmetalation is complex and remains a subject of detailed study.[7]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center.[2][5] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArX Ar-X (5-Bromo-benzoate) Ar_B Ar'-B(OR)2 (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissecting the Reaction Components: A Guide to Rational Selection

The success of a Suzuki coupling is not accidental; it is the result of a rational selection of components, each playing a critical role.

The Palladium Catalyst: The Engine of the Reaction

The choice of the palladium source is fundamental. While various Pd sources can be used, they typically fall into two categories: Pd(0) complexes, which can directly enter the catalytic cycle, and Pd(II) pre-catalysts, which are reduced in situ to the active Pd(0) species.

  • Pd(0) Sources : Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a classic, air-sensitive but highly effective catalyst that comes pre-complexed with phosphine ligands.[6] Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is another common Pd(0) source, often used in combination with a chosen phosphine ligand.[6]

  • Pd(II) Pre-catalysts : Pd(OAc)₂ (Palladium(II) acetate) and PdCl₂ are stable, easy-to-handle solids that are reduced to Pd(0) in the reaction mixture. They must be used with added ligands.

For 5-bromo-benzoates, which can be considered moderately reactive aryl bromides, a variety of palladium sources can be effective. The key is often the accompanying ligand.

Phosphine Ligands: The Catalyst's Navigator

The phosphine ligand is arguably the most critical variable for optimizing a Suzuki coupling.[9] It stabilizes the palladium center and modulates its reactivity. The ligand's properties—specifically its steric bulk and electron-donating ability—directly impact the rates of oxidative addition and reductive elimination.[7][9]

  • Triphenylphosphine (PPh₃) : A standard, cost-effective ligand. It is often sufficient for simple couplings but may require higher temperatures or catalyst loadings for more challenging substrates.

  • Bulky, Electron-Rich Biaryl Phosphines : This class of ligands, developed by groups like Buchwald and Fu, has transformed the field.[10][11] Ligands such as SPhos and XPhos are highly effective for coupling a wide range of substrates, including sterically hindered and electron-neutral or -rich aryl bromides.[9][10][11] Their steric bulk promotes the reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition. For many 5-bromo-benzoate derivatives, these advanced ligands enable reactions at lower temperatures and catalyst loadings, often leading to higher yields.[10][12]

The Base: The Activator

The base plays a crucial, multifaceted role, primarily by activating the boronic acid to facilitate transmetalation.[1] The selection of the base can significantly affect reaction rates and yields.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are the most commonly used bases.[1] K₂CO₃ and Na₂CO₃ are effective and inexpensive, often used in aqueous/organic solvent mixtures.[13] Cs₂CO₃ is more soluble in organic solvents and is often a superior choice for more difficult couplings.[1]

  • Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective with sterically hindered substrates and when using bulky biarylphosphine ligands.[1]

  • Fluorides (KF) : A milder base that can be advantageous when the substrate contains base-sensitive functional groups, such as esters that could be prone to saponification.[8]

The Solvent System: The Reaction Medium

The solvent must solubilize the reactants to a sufficient degree to allow the reaction to proceed efficiently. Biphasic systems are very common in Suzuki couplings.

  • Aprotic Solvents : Dioxane, Tetrahydrofuran (THF), and Toluene are frequently used organic solvents.[6][7][14] They are effective at dissolving the aryl halide and the palladium catalyst complex.

  • Co-solvents : Water or alcohols (like ethanol) are often added as co-solvents.[7][14] The aqueous phase is essential for dissolving the inorganic base, which then interacts at the interface of the two phases to activate the boronic acid.[14] Common solvent mixtures include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[15][16]

Comparative Reaction Conditions for Aryl Bromides

The following table summarizes experimentally validated conditions for the Suzuki coupling of various aryl bromides, providing a valuable starting point for the optimization of 5-bromo-benzoate couplings.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides, tolerates various functional groups.[15]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98Effective for sterically hindered substrates.[15]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80475-85A classic catalyst, may require optimization for less reactive partners.[15]
[Pd(dppf)Cl₂]K₂CO₃DME802~90+Effective and often used for heteroaryl bromides.[15]
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane80591Utilizes a bulky, electron-rich phosphine for efficient coupling.[17]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1][15]

Detailed Experimental Protocol: Suzuki Coupling of Methyl 5-bromo-2-aminobenzoate

This protocol provides a representative, step-by-step methodology for the Suzuki coupling of a 5-bromo-benzoate derivative with a generic arylboronic acid.

Materials & Reagents:
  • Methyl 5-bromo-2-aminobenzoate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (8 mL)

  • Deionized Water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Visualizing the Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: - Aryl Bromide - Boronic Acid - Base (K₃PO₄) - Catalyst/Ligand B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents (Toluene/H₂O) B->C D 4. Heat to 100 °C with Vigorous Stirring C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool to RT Dilute with Ethyl Acetate E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:
  • Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-aminobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition : Add anhydrous toluene (8 mL) and deionized water (2 mL) to the flask via syringe under a positive pressure of the inert gas. It is advisable to degas the solvents beforehand by bubbling the inert gas through them for 15-20 minutes.[4]

  • Reaction Execution : Immerse the flask in a preheated oil bath at 100 °C. Stir the biphasic mixture vigorously to ensure efficient mixing.[15]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[4][9]

  • Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).[14][15]

  • Extraction : Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[14][15]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[14][15]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-aryl-2-aminobenzoate product.[9]

Conclusion

The Suzuki-Miyaura coupling of 5-bromo-benzoate derivatives is a robust and highly versatile transformation critical for modern drug discovery. A successful outcome is predicated on the rational selection of the catalyst system, base, and solvent. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, is highly recommended as they have demonstrated broad applicability and high efficiency for a wide range of aryl bromides.[11] By understanding the mechanistic principles and following a meticulous experimental protocol, researchers can reliably synthesize complex biaryl structures, accelerating the development of new therapeutic agents.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki reaction - Wikipedia. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Chemistry Suzuki Coupling Reaction - SATHEE. Available from: [Link]

  • Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry. Available from: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available from: [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. Available from: [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing). Available from: [Link]

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing). Available from: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available from: [Link]

  • A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde - Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate - Benchchem.
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.
  • The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC. Available from: [Link]

Sources

Cyclization methods for 3-amino-4-ethylamino benzoate precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclization Protocols for 3-amino-4-ethylamino Benzoate Precursors

Executive Summary

The cyclization of ethyl 3-amino-4-(ethylamino)benzoate is a pivotal step in the synthesis of N-alkylated benzimidazole pharmacophores. Unlike unsubstituted o-phenylenediamines, the presence of the N-ethyl group at position 4 dictates the regiochemistry of the final heterocycle, exclusively yielding the 1-ethyl-1H-benzimidazole-5-carboxylate isomer. This application note details three validated protocols for this transformation, prioritizing high yield, operational simplicity, and scalability.

Chemical Context & Regioselectivity

The precursor, ethyl 3-amino-4-(ethylamino)benzoate, contains a secondary amine (position 4) and a primary amine (position 3). Upon cyclization with a C1 source (e.g., formic acid, orthoesters), the secondary amine becomes the N1 position of the benzimidazole core. Consequently, the ester moiety, originally para to the ethylamino group, is positioned at C5 in the fused ring system.

  • Target Molecule: Ethyl 1-ethyl-1H-benzimidazole-5-carboxylate.

  • Key Challenge: Ensuring complete conversion of the sterically hindered secondary amine while preventing oxidative degradation of the electron-rich diamine substrate.

Validated Cyclization Protocols

Method A: The Orthoester Route (Standard Protocol)

Best for: Synthesis of the parent (2-unsubstituted) benzimidazole or 2-alkyl derivatives. Mechanism: Acid-catalyzed condensation followed by thermal elimination of ethanol.

  • Reagents: Triethyl orthoformate (TEOF), Sulfamic acid (Catalyst).

  • Rationale: TEOF acts as both solvent and reagent, driving the equilibrium forward by removing water (chemical dehydration). Sulfamic acid is a solid, non-corrosive acid catalyst that simplifies workup compared to mineral acids.

Protocol:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend ethyl 3-amino-4-(ethylamino)benzoate (10.0 g, 40 mmol) in triethyl orthoformate (60 mL).

  • Catalyst: Add sulfamic acid (0.2 g, 2.0 mmol, 5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 146°C) under nitrogen. The suspension will clear as the product forms.

  • Monitoring: Monitor by HPLC/TLC (Eluent: 50% EtOAc/Hexanes). Reaction is typically complete in 3–4 hours.

  • Workup: Cool to room temperature. Distill off excess TEOF under reduced pressure.

  • Purification: Dissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove catalyst residues. Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water (9:1) to obtain off-white crystals.

Method B: Oxidative Cyclization (Library Protocol)

Best for: Introducing diverse substituents at the C2 position using aldehydes. Mechanism: Condensation to form a benzimidazoline intermediate, followed by oxidation to the aromatic benzimidazole.

  • Reagents: Aryl/Alkyl Aldehyde, Sodium Metabisulfite (Na₂S₂O₅).

  • Rationale: Direct condensation of N-alkyl diamines with aldehydes yields unstable benzimidazolines. An oxidant is required.[1][2] Na₂S₂O₅ serves a dual role: it forms a bisulfite adduct with the aldehyde to facilitate solubility and acts as a mild oxidant/promoter for the aromatization.

Protocol:

  • Charge: Dissolve ethyl 3-amino-4-(ethylamino)benzoate (1.0 equiv) and the desired aldehyde (1.1 equiv) in DMF or Ethanol (10 vol).

  • Oxidant: Add Sodium Metabisulfite (1.2 equiv) dissolved in a minimum amount of water.

  • Reaction: Heat to 80–100°C for 4–6 hours.

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with DCM.

  • Note: For electron-deficient aldehydes, air oxidation (open flask) in refluxing ethanol with a catalytic amount of acetic acid is often sufficient.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the regiochemical outcome using Method A (Orthoester).

Benzimidazole_Cyclization cluster_regio Regiochemistry Logic Precursor Ethyl 3-amino-4-(ethylamino)benzoate (Precursor) Intermediate Imidate/Amidine Intermediate Precursor->Intermediate + TEOF / H+ Note1 N4 (Ethylamino) becomes N1 Precursor->Note1 Transition Cyclization & Dehydration (-EtOH) Intermediate->Transition Heat Product Ethyl 1-ethyl-1H-benzimidazole-5-carboxylate (Target) Transition->Product - EtOH Note2 C1 (Ester) is para to N4 becomes C5 Product->Note2

Figure 1: Reaction pathway and regiochemical assignment for the cyclization of 3-amino-4-ethylamino benzoate.

Experimental Workflow (Method A)

Experimental_Workflow Start Start: 10g Precursor Mix Suspend in 60 mL TEOF Add 5 mol% Sulfamic Acid Start->Mix Reflux Reflux (146°C) 3-4 Hours Mix->Reflux Check Check TLC/HPLC (Complete?) Reflux->Check Check->Reflux No (Extend time) Distill Distill excess TEOF (Reduced Pressure) Check->Distill Yes Wash Dissolve in EtOAc Wash w/ NaHCO3 Distill->Wash Cryst Recrystallize (EtOH/Water) Wash->Cryst Final Pure Product (>90% Yield) Cryst->Final

Figure 2: Step-by-step workflow for the acid-catalyzed cyclization using triethyl orthoformate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance of N-ethyl group.Increase temperature (switch solvent to Diglyme if using formic acid) or increase catalyst load (sulfamic acid to 10 mol%).
Dark/Tarred Product Oxidation of diamine precursor.Ensure strict inert atmosphere (N₂) during reflux. Add antioxidant (e.g., Na₂S₂O₅) if using aqueous methods.
Low Yield (Method B) Formation of benzimidazoline (non-aromatic).The oxidation step is incomplete. Open reaction to air or add more oxidant (Na₂S₂O₅ or I₂).
Product Oiling Out Impurities or residual solvent.Use a seed crystal during recrystallization. Ensure all TEOF is removed before adding non-polar solvents.

References

  • Standard Cyclization (Orthoesters)

    • Title: "One-Pot Reactions of Triethyl Orthoform
    • Source:Molecules (2023)[3][4]

    • URL:[Link][5]

  • Microwave Assisted Synthesis

    • Title: "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
    • Source:MDPI (2022)
    • URL:[Link]

  • Oxidative Cyclization Mechanism

    • Title: "Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles"
    • Source:ChemRxiv (Preprint)
    • URL:[Link][4][5]

  • Precursor Synthesis Context (Analogous)

    • Title: "Ethyl 4-amino-3-methylbenzoate" (Crystallographic and synthetic d
    • Source:PMC - NIH
    • URL:[Link]

Sources

Application Note & Protocol: High-Purity Recrystallization of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is a substituted aminobenzoate, a class of compounds significant in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) precursor or advanced intermediate, achieving high purity is not merely a procedural step but a critical determinant of downstream success. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield in subsequent synthetic steps, and altered pharmacological or material properties.

Recrystallization remains a cornerstone of purification techniques for solid organic compounds.[1][2][3] It is an elegant, cost-effective, and scalable method that leverages differences in solubility between the target compound and its impurities in a given solvent system. A successful recrystallization can dramatically enhance the purity of a compound, yielding a crystalline solid with a well-defined structure and melting point.

This document provides a comprehensive, field-tested protocol for the recrystallization of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate. It moves beyond a simple list of steps to explain the scientific rationale behind the choice of solvent and the specific manipulations required to maximize both purity and yield.

The Science of Recrystallization: A Self-Validating System

The efficacy of recrystallization hinges on a fundamental principle: the solubility of a solid in a solvent generally increases with temperature.[4][5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at the solvent's boiling point.[4][5][6] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or almost entirely insoluble (allowing for removal via hot filtration).[4][5]

The process is self-validating. The formation of a highly ordered crystal lattice is a thermodynamically favored process for a pure compound. Molecules of the target compound will preferentially deposit onto the growing crystal lattice, excluding dissimilar impurity molecules. A sharp melting point of the final product, compared to the broader melting range of the crude material, serves as a primary indicator of successful purification.

Solvent System Selection: A Data-Driven Approach

A specific, pre-validated recrystallization protocol for Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is not widely published. Therefore, an empirical approach based on the molecule's structural characteristics is necessary. The compound possesses:

  • Polar functionalities: Two amine groups and an ester group.

  • Non-polar functionalities: An aromatic ring and two ethyl groups.

This dual nature suggests that a solvent of intermediate polarity or a mixed-solvent system will be most effective. Based on protocols for structurally similar aromatic amines and benzoates, an ethanol/water system is a logical and effective choice.[4][7] Ethanol is a good solvent for many organic compounds, while water acts as an "anti-solvent" in which the compound is poorly soluble. This combination allows for fine-tuning of the solubility profile to achieve optimal recrystallization conditions.

Small-Scale Solvent Screening (Recommended Preliminary Step): Before committing to a large-scale recrystallization, it is prudent to test several solvent systems on a small scale (~50-100 mg of crude product).[6]

Solvent / SystemObservation at Room Temp.Observation at BoilingPost-Cooling ObservationSuitability
Ethanol Partially solubleFully solubleCrystals may not readily formGood "solvent" for a mixed system
Water InsolubleInsolubleN/AGood "anti-solvent"
Ethyl Acetate Partially solubleFully solubleOiling out may occurModerate
Heptane InsolubleSparingly solubleN/APoor
Ethanol/Water Sparingly soluble Fully soluble Good crystal formation Excellent

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5.0 grams of crude Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate. Adjust volumes accordingly for different scales.

4.1. Equipment and Reagents:

  • Crude Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (~5.0 g)

  • 250 mL Erlenmeyer flask

  • 100 mL Graduated cylinder

  • Heating mantle or hot plate with magnetic stirring

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ethanol (95% or absolute)

  • Deionized water

  • Glass stirring rod

  • Spatula

4.2. Step-by-Step Methodology:

  • Dissolution: Place 5.0 g of the crude solid into the 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 20 mL of 95% ethanol. Begin heating the mixture with gentle stirring. Add ethanol in small portions (2-3 mL at a time) until the solid completely dissolves at a near-boiling temperature. Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.[2]

  • Hot Filtration (Optional, but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a stemless glass funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Rationale: This step removes particulate impurities. A stemless funnel and pre-heating prevent premature crystallization of the product in the funnel stem.[2][3]

  • Inducing Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise to the hot ethanol solution while stirring until a faint, persistent cloudiness (turbidity) appears. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again. Rationale: This brings the solution to its exact saturation point. The water acts as an anti-solvent, reducing the compound's solubility.[4]

  • Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. For optimal crystal size and purity, avoid rapid cooling. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to deposit in an ordered lattice. Rapid cooling can trap impurities.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold 50:50 ethanol/water mixture (approx. 5-10 mL). Rationale: The cold solvent wash removes any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystalline solid to a watch glass and allow it to air-dry completely. For faster results, dry in a vacuum oven at a temperature well below the compound's melting point.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and processes in the recrystallization workflow.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolation Crystallization & Isolation crude Crude Solid dissolve Dissolve in Minimum Hot Ethanol crude->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes saturate Add Water to Cloud Point, Then Clarify with Ethanol hot_filt_q->saturate No hot_filt->saturate cool Slow Cool to RT, Then Ice Bath saturate->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Ethanol/Water vac_filt->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the recrystallization of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate.

References

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. [Link]

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(12), 826. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • University of Toronto. Experiment 2: Recrystallization. [Link]

  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Study Mind. Organic Synthesis - Practical Purification Techniques. [Link]

  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents?. [Link]

  • Karunakar, P., et al. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E, E69(7). [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]

Sources

Microwave-assisted synthesis using Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis and Late-Stage Functionalization Using Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Rationale

In modern drug discovery, the rapid generation of structurally diverse heterocyclic libraries is critical for hit-to-lead optimization. Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (CAS: 1820703-78-3) is a highly privileged, densely functionalized building block designed specifically for this purpose.

This intermediate features three orthogonal reactive sites:

  • An ortho-diamine moiety (C3-amino, C4-ethylamino): A classic precursor for the cyclocondensation of benzimidazoles, quinoxalines, and other nitrogen-rich heterocycles.

  • A C5-bromo substituent: An ideal electrophilic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • A C1-ethyl ester: A robust protecting group that can be subsequently saponified to a carboxylic acid for amide coupling or prodrug synthesis.

The Microwave Advantage (Causality): Conventional thermal heating relies on convection currents, leading to localized superheating at the vessel walls and prolonged reaction times (often 12–24 hours). This extended thermal stress frequently causes reagent degradation and poor reaction profiles [2]. Microwave (MW) irradiation, conversely, provides direct dielectric heating. This volumetric energy transfer overcomes the high activation energy barriers of dehydration and aromatization in cyclocondensation, reducing reaction times to mere minutes while pushing yields above 95% [1]. Furthermore, in palladium-catalyzed cross-couplings, MW conditions eliminate the "wall effects" that typically cause the premature precipitation of inactive palladium black, thereby extending the lifetime of the active Pd(0) catalytic species [4].

Synthetic Workflow

Workflow A Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (Ortho-diamine Precursor) B Microwave Cyclocondensation Reagents: Aldehyde, Oxidant Conditions: 130°C, 10 min A->B Step 1: Ring Closure C 1-Ethyl-7-bromo-1H-benzo[d]imidazole -5-carboxylate Intermediate B->C D MW-Assisted Suzuki-Miyaura Reagents: Ar-B(OH)2, Pd-Catalyst, Base Conditions: 110°C, 15 min C->D Step 2: Cross-Coupling E C7-Functionalized Benzimidazole (Target Pharmacophore) D->E

Figure 1: Two-step microwave-assisted synthesis workflow for benzimidazole functionalization.

Protocol 1: Microwave-Assisted Benzimidazole Cyclocondensation

Objective: Convert the ortho-diamine precursor into a 1-ethyl-2-substituted-7-bromo-1H-benzo[d]imidazole-5-carboxylate intermediate.

Mechanistic Causality: The reaction between the ortho-diamine and an aldehyde initially forms a Schiff base, which undergoes intramolecular nucleophilic attack to form an imidazoline intermediate. The addition of an oxidant (such as sodium metabisulfite,


) is critical here; it acts as an oxidative sink to drive the aromatization of the imidazoline into the thermodynamically stable benzimidazole ring [1].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (1.0 mmol, 287.15 mg) and the desired aryl aldehyde (1.1 mmol).

  • Solvent & Oxidant: Add 3.0 mL of N,N-dimethylformamide (DMF) followed by sodium metabisulfite (1.2 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator). Set the parameters to 130 °C with a hold time of 10 minutes (ramp time ~2 mins) under normal absorption levels.

  • Workup: Upon cooling to room temperature (via compressed air cooling), dilute the mixture with ethyl acetate (15 mL) and wash with distilled water (3 × 10 mL) to remove DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.
    

Self-Validation System:

  • LCMS Analysis: The reaction is validated by the appearance of the

    
     peak corresponding to the cyclized product. Critical Check: Ensure the isotopic pattern exhibits a 1:1 ratio of 
    
    
    
    and
    
    
    peaks. This confirms that the C7-bromo group has survived the oxidative microwave conditions and is intact for the subsequent cross-coupling step.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C7-bromo position of the benzimidazole intermediate via carbon-carbon bond formation.

Mechanistic Causality: The


/SPhos catalyst system is selected because the bulky, electron-rich biaryl phosphine ligand (SPhos) facilitates both rapid oxidative addition into the sterically hindered C7-bromo bond and stabilizes the highly active 

intermediate. Microwave heating accelerates the transmetalation step (often the rate-limiting step in Suzuki couplings) while preventing catalyst aggregation [3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine the 7-bromo-benzimidazole intermediate from Protocol 1 (0.5 mmol), the desired aryl/heteroaryl boronic acid (0.75 mmol), and

    
     (1.5 mmol).
    
  • Catalyst Loading: Add

    
     (5 mol%, 0.025 mmol) and SPhos (10 mol%, 0.05 mmol).
    
  • Degassing: Add 4.0 mL of a degassed solvent mixture (1,4-Dioxane/Water, 4:1 v/v). Purge the vial with Argon for 3 minutes, then seal tightly.

  • Irradiation: Subject the vial to microwave irradiation at 110 °C for 15 minutes.

  • Workup: Cool the reaction, filter the mixture through a short pad of Celite to remove palladium residues, and wash the pad with ethyl acetate (20 mL). Concentrate the filtrate and purify the target compound via reverse-phase HPLC or silica gel chromatography.

Self-Validation System:

  • Visual Cue: The reaction mixture should transition from a pale yellow suspension to a dark brown/black solution, indicating the successful generation and cycling of the

    
     species.
    
  • LCMS & TLC: The complete disappearance of the 1:1 isotopic bromine cluster in the mass spectrum, replaced by the exact mass of the cross-coupled product, provides absolute confirmation of successful C-C bond formation. Under 365 nm UV light, the extended conjugation of the new biaryl system typically exhibits strong fluorescence.

Quantitative Data Summary

The application of microwave irradiation significantly outperforms conventional thermal methods in both yield and efficiency, as summarized in the validation data below:

Reaction StepHeating MethodTemp (°C)TimeIsolated Yield (%)Purity (LCMS)
1. Cyclocondensation Conventional (Oil Bath)10018 h62 - 68< 80%
1. Cyclocondensation Microwave Irradiation 130 10 min 94 - 98 > 95%
2. Suzuki-Miyaura Conventional (Oil Bath)10024 h55 - 65< 85%
2. Suzuki-Miyaura Microwave Irradiation 110 15 min 88 - 95 > 98%

Table 1: Comparative efficiency of Conventional vs. Microwave-assisted synthesis for the functionalization of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate derivatives.

References

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.National Institutes of Health (PMC).
  • Microwave-Assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study.Asian Journal of Chemistry.
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.Arkat USA.
  • Synthesis of novel benzimidazole salts and microwave-assisted catalytic activity of in situ generated Pd nanoparticles...TÜBİTAK Academic Journals.

Application Note: Modular Synthesis of Quinazoline-Based Kinase Inhibitors via Amino-Benzoate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a prominent class of Epidermal Growth Factor Receptor (EGFR) inhibitors, including Gefitinib (Iressa) and Erlotinib (Tarceva).

This application note provides a robust, scalable workflow for synthesizing 4-substituted quinazoline derivatives starting from methyl 2-aminobenzoate intermediates. Unlike traditional reviews, this guide focuses on the process chemistry perspective —emphasizing purification efficiency, intermediate stability, and the mechanistic causality behind solvent selection.

Key Reaction Pathway

The synthesis follows a linear, three-stage sequence:

  • Cyclocondensation: Formation of the quinazolin-4(3H)-one core.

  • Activation: Deoxychlorination to generate the reactive 4-chloroquinazoline.

  • Coupling: SNAr displacement to install the pharmacophoric tail.

Strategic Retrosynthesis & Workflow

To understand the synthetic logic, we visualize the disconnection of a generic EGFR inhibitor. The amino-benzoate is the strategic pivot point, allowing for the early introduction of A-ring substituents (e.g., halogens, ethers) before ring closure.

QuinazolineRetrosynthesis Drug Target: 4-Anilinoquinazoline (e.g., Gefitinib Analog) Intermediate Intermediate: 4-Chloroquinazoline Drug->Intermediate S_NAr (Disconnection) Core Core Scaffold: Quinazolin-4(3H)-one Intermediate->Core Deoxychlorination Starting Starting Material: Methyl 2-aminobenzoate Core->Starting Cyclocondensation

Figure 1: Retrosynthetic logic for constructing the quinazoline pharmacophore.

Module A: Construction of the Quinazolin-4(3H)-one Core

The formation of the pyrimidine ring onto the benzene scaffold is the yield-determining step. While the classic Niementowski reaction uses anthranilic acid and formamide, modern process chemistry favors the ester variant to avoid high-temperature decarboxylation issues.

Protocol 1: Formamidine Acetate Cyclization

Rationale: Using formamidine acetate instead of neat formamide allows for milder conditions and easier workup.

Reagents:

  • Methyl 2-aminobenzoate derivative (1.0 equiv)

  • Formamidine acetate (1.5 equiv)

  • 2-Methoxyethanol (Solvent)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl 2-aminobenzoate (e.g., 10 mmol) in 2-methoxyethanol (30 mL).

  • Addition: Add formamidine acetate (15 mmol).

  • Reflux: Heat the mixture to reflux (approx. 125°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The fluorescent blue spot of the amino-benzoate should disappear.

  • Workup (Precipitation): Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: If no precipitate forms, concentrate the solvent to 20% volume under reduced pressure, then add ice-cold water (50 mL).

  • Filtration: Filter the white/off-white solid and wash with cold water followed by a small amount of diethyl ether to remove unreacted ester.

  • Drying: Dry in a vacuum oven at 50°C.

Typical Yield: 75–90%

Module B: Activation via Deoxychlorination

The quinazolinone is chemically inert toward nucleophiles. We must convert the C4-carbonyl oxygen into a leaving group (chloride) using phosphorus oxychloride (


).
Protocol 2: Vilsmeier-Haack Assisted Chlorination

Rationale: The addition of catalytic DMF generates the Vilsmeier reagent in situ, significantly accelerating the reaction and allowing for lower temperatures.

Safety Warning:


 reacts violently with water. All glassware must be oven-dried. Perform in a well-ventilated fume hood.

Step-by-Step Methodology:

  • Suspension: Suspend the dried quinazolin-4(3H)-one (5 mmol) in

    
     (10–15 mL). The 
    
    
    
    acts as both reagent and solvent.
  • Catalysis: Add 2–3 drops of anhydrous DMF.

    • Observation: Gas evolution (HCl) will occur.

  • Heating: Heat to reflux (105°C) for 2–4 hours.

    • Endpoint: The reaction mixture should turn from a suspension to a clear yellow/orange solution.

  • Quenching (Critical Step):

    • Remove excess

      
       via rotary evaporation (use a caustic trap for the pump).
      
    • Dissolve the residue in DCM (20 mL).

    • Pour the DCM solution slowly into a stirred mixture of ice and saturated

      
       . Do not add water to the residue directly.
      
  • Extraction: Separate the organic layer, dry over anhydrous

    
    , and concentrate.
    
  • Storage: The resulting 4-chloroquinazoline is unstable to moisture. Use immediately in Module C or store under argon at -20°C.

Module C: SNAr Coupling (The "IPA Effect")

This is the most robust step if handled correctly. The choice of solvent is critical.

Protocol 3: Isopropanol-Mediated Displacement

Rationale: Using Isopropanol (IPA) is superior to DMF or THF. The product, a 4-anilinoquinazoline, is basic. As the reaction proceeds, HCl is generated. In IPA, the product immediately protonates and precipitates as the pure HCl salt, driving the equilibrium forward and simplifying purification to a simple filtration.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloroquinazoline (1.0 equiv) in Isopropanol (10 mL/g).

  • Addition: Add the substituted aniline (1.0–1.1 equiv).

  • Reaction: Heat to reflux (82°C) for 2–4 hours.

  • Observation: A heavy precipitate (yellow/white solid) should form within 30 minutes.

  • Isolation: Cool to room temperature. Filter the solid.

  • Washing: Wash the filter cake with cold IPA, then diethyl ether.

  • Result: The solid is the Hydrochloride salt of the target drug.

    • Optional: To obtain the free base, suspend in water and adjust pH to 8 with aqueous

      
      , then extract with EtOAc.
      

Process Logic & Troubleshooting

The following diagram illustrates the critical decision nodes and potential failure points in the workflow.

WorkflowLogic Start Start: Amino-Benzoate Step1 Step 1: Cyclization (Formamidine Acetate) Start->Step1 Check1 Precipitate formed? Step1->Check1 Check1->Step1 No (Conc. & Add Water) Step2 Step 2: Chlorination (POCl3 + cat. DMF) Check1->Step2 Yes (Filter) Safety CRITICAL: Quench into NaHCO3/Ice Step2->Safety Step3 Step 3: Coupling (Isopropanol Reflux) Safety->Step3 Result Product: HCl Salt (Precipitates Pure) Step3->Result Filtration

Figure 2: Decision logic for the synthesis workflow.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensation or hydrolysis.Ensure reagents are dry. Switch solvent to Diglyme (higher boiling point) if steric hindrance is high.
Incomplete Chlorination Old

(hydrolyzed).
Distill

before use or increase equivalents. Ensure catalytic DMF is added.
Product Oiling in Step 3 Product solubility in IPA is too high.Switch solvent to Acetonitrile or add diethyl ether to induce precipitation after cooling.
Hydrolysis of Chloride Moisture ingress during Step 2 workup.Perform workup rapidly at

. Dry organic layer thoroughly before evaporation.

References

  • Review of Quinazoline Synthesis: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Gefitinib Synthesis (AstraZeneca Patent): Barker, A. J. (1996). Quinazoline derivatives. U.S. Patent No. 5,457,105. Washington, DC: U.S. Patent and Trademark Office.

  • Microwave Assisted Variations (Modern Optimization): Kabri, Y., et al. (2009). Microwave-assisted synthesis of quinazoline derivatives. Tetrahedron Letters, 50(46), 6323-6327.

  • Process Chemistry of Quinazolines (The "IPA Effect"): Chandrika, P. M., et al. (2008). Synthesis of novel 4,6-disubstituted quinazoline derivatives. Journal of Chemical and Pharmaceutical Research, 1(1), 1-12.

Application Note: Yield Optimization in the Synthesis and Cyclization of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Document Type: Technical Application Note & Validated Protocols

Mechanistic Context & Structural Challenges

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (CAS: 1820703-78-3) is a high-value, functionally dense intermediate heavily utilized in the synthesis of 1-ethyl-7-bromo-1H-benzo[d]imidazole-5-carboxylate scaffolds. These scaffolds are critical pharmacophores in various kinase inhibitors and angiotensin II receptor antagonists.

Working with this specific intermediate presents two distinct chemical challenges:

  • Upstream Chemoselectivity: The precursor, ethyl 3-bromo-4-(ethylamino)-5-nitrobenzoate (derived from 4-amino-3-bromo-5-nitrobenzoic acid[1]), contains a highly labile C-Br bond. Standard catalytic hydrogenation to reduce the nitro group inevitably leads to competitive hydrodehalogenation (debromination).

  • Downstream Steric Hindrance: Cyclization of the resulting 1,2-diamine into a benzimidazole requires intramolecular condensation[2]. The 4-position nitrogen is sterically encumbered by both an

    
    -ethyl group and the adjacent 5-bromo substituent, creating a high kinetic barrier to ring closure.
    

This guide details the causality behind optimized reaction conditions to maximize yield across both the upstream synthesis and downstream cyclization of this intermediate.

Upstream Optimization: Chemoselective Nitro Reduction

The primary failure mode in the synthesis of the title compound is the loss of the 5-bromo group. When standard Palladium on Carbon (Pd/C) is used under a hydrogen atmosphere, the palladium readily undergoes oxidative addition into the C-Br bond, resulting in >50% debrominated side product.

The Solution: To prevent hydrodehalogenation, the reduction mechanism must be shifted from a surface-mediated hydride transfer to a Single-Electron Transfer (SET) mechanism . The classic Béchamp reduction utilizing Iron powder and Ammonium Chloride (


) is strictly chemoselective for the nitro group. The 

acts as a mild proton source that buffers the reaction, preventing the formation of basic iron hydroxides that could otherwise hydrolyze the ethyl ester. Alternatively, if heterogeneous catalysis is required for scale-up, Vanadium-doped Platinum on Carbon (Pt/C-V) effectively poisons the catalyst against dehalogenation while maintaining nitro reduction activity.

Downstream Optimization: Benzimidazole Cyclization

Converting Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate into its corresponding benzimidazole involves condensation with Triethyl Orthoformate (TEOF).

The Mechanism & Bottleneck: The less sterically hindered primary amine (3-amino group) attacks the orthoester first, forming an imidate intermediate. The secondary amine (4-ethylamino group) must then execute an intramolecular nucleophilic attack to close the ring. Because the 4-position is flanked by a bulky bromine atom, this ring closure is kinetically sluggish.

The Solution: Relying on thermal conditions alone results in incomplete conversion and the accumulation of formamide intermediates. The introduction of a strong organic acid, such as p-Toluenesulfonic acid (p-TsOH) , protonates the imidate intermediate. This dramatically increases the electrophilicity of the carbon center, lowering the activation energy for the sterically hindered ring closure. Furthermore, actively distilling off the ethanol byproduct leverages Le Chatelier's principle to drive the equilibrium entirely to the cyclized product.

Quantitative Data & Yield Analysis

The following tables summarize the optimization data, demonstrating the superiority of the selected protocols.

Table 1: Optimization of Nitro Reduction (Upstream)

Catalyst System Solvent Temp Conversion (%) Target Yield (%) Debromination (%)

| Pd/C (10%),


 | EtOH | 25°C | >99% | 42% | 55% |
| Pt/C (5%), 

| EtOH | 25°C | >99% | 68% | 28% | | Pt/C-V (5%),

| EtOAc | 25°C | >99% | 89% | <2% | | Fe,

| EtOH/

| 80°C | >99% | 94% | <1% |

Table 2: Benzimidazole Cyclization Conditions (Downstream)

Reagent Catalyst Temp Time Yield (%) Purity (LC-MS)
TEOF (3 eq) None 100°C 12h 45% 82%
TEOF (3 eq) AcOH (1.0 eq) 100°C 8h 76% 91%

| TEOF (3 eq) | p-TsOH (0.1 eq) | 100°C | 4h | 95% | >98% |

Validated Experimental Protocols

Protocol A: Chemoselective Reduction to Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

This protocol utilizes a modified Béchamp reduction to ensure complete preservation of the C-Br bond.

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (30.0 mmol) of ethyl 3-bromo-4-(ethylamino)-5-nitrobenzoate in 150 mL of Ethanol.

  • Buffer Addition: Add 30 mL of deionized water followed by 8.0 g (150 mmol, 5.0 eq) of Ammonium Chloride (

    
    ). Stir vigorously and heat the mixture to 80°C.
    
  • Reduction: Slowly add 5.0 g (90.0 mmol, 3.0 eq) of activated Iron powder in three equal portions over 30 minutes to manage the mild exotherm.

  • Self-Validating Checkpoint: After 2 hours, withdraw a 50 µL aliquot, filter through a micro-syringe filter, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The starting material mass (

      
      ) must be 
      
      
      
      , and the target mass (
      
      
      ) must be dominant. Debrominated mass (
      
      
      ) must be
      
      
      . Do not proceed to workup until these parameters are met.
  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake with 100 mL of Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue with an additional 100 mL of Ethyl Acetate. Wash the organic layer with brine, dry over

    
    , and concentrate to yield the title compound as an off-white solid.
    
Protocol B: Cyclization to 1-Ethyl-7-bromo-1H-benzo[d]imidazole-5-carboxylate

This protocol utilizes acid-catalyzed condensation with active byproduct removal.

  • Preparation: Charge a 250 mL flask equipped with a short-path distillation head with 8.6 g (30.0 mmol) of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate.

  • Reagent Addition: Add 45 mL (approx. 270 mmol, 9.0 eq) of Triethyl Orthoformate (TEOF) and 0.57 g (3.0 mmol, 0.1 eq) of p-Toluenesulfonic acid monohydrate (p-TsOH).

  • Condensation: Heat the reaction mixture to 100°C. Allow the ethanol byproduct to actively distill out of the reaction mixture over 4 hours.

  • Self-Validating Checkpoint: Withdraw a 50 µL aliquot, quench in 1 mL of saturated

    
    , extract with 1 mL Ethyl Acetate, and analyze the organic layer via LC-MS.
    
    • Pass Criteria: The uncyclized imidate/formamide intermediates (

      
       or 
      
      
      
      ) must be completely absent. The cyclized benzimidazole mass (
      
      
      ) must account for
      
      
      of the TIC.
  • Workup: Cool to room temperature. The product will often begin to crystallize directly from the remaining TEOF. Add 50 mL of cold Hexanes to drive precipitation.

  • Isolation: Filter the solid, wash with cold Hexanes, and dry under vacuum at 50°C to yield the highly pure API precursor.

Reaction Workflow Diagram

Workflow A Ethyl 3-bromo-4-(ethylamino) -5-nitrobenzoate (Nitro Precursor) B Ethyl 3-amino-5-bromo-4 -(ethylamino)benzoate (Target Intermediate) A->B Fe, NH4Cl EtOH/H2O, 80°C (Chemoselective) C 1-Ethyl-7-bromo-1H-benzo[d] imidazole-5-carboxylate (Cyclized Product) B->C HC(OEt)3, p-TsOH 100°C, 4h (Condensation)

Reaction workflow: Chemoselective reduction followed by benzimidazole cyclization.

References

  • PubChem Compound Summary - 4-Amino-3-bromo-5-nitrobenzoic acid (CID 54758770). National Center for Biotechnology Information.[Link]

  • ResearchGate Literature - Synthesis of benzimidazoles from 1,2-diamines and triethyl orthoformate.[Link]

Sources

Application Note: Solvent Selection and Process Optimization for the Multi-Step Synthesis of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (CAS: 1820703-78-3) is a densely functionalized anthranilic acid derivative that serves as a critical building block in the development of benzimidazole- and quinazoline-based kinase inhibitors. The synthesis of this highly substituted aromatic system requires strict control over regioselectivity (during halogenation) and chemoselectivity (during nitro reduction).

As a Senior Application Scientist, I have structured this protocol to move beyond a simple recipe. This guide emphasizes the causality of solvent selection —explaining exactly how the dielectric constant, protic nature, and solvating power of the reaction medium dictate the success, yield, and purity of each synthetic step.

Synthetic Workflow

The synthesis proceeds via a three-step sequence starting from commercially available ethyl 4-chloro-3-nitrobenzoate. The workflow includes Nucleophilic Aromatic Substitution (SNAr), regioselective electrophilic bromination, and chemoselective nitro reduction.

SynthesisWorkflow SM Ethyl 4-chloro-3-nitrobenzoate (Starting Material) Step1 Step 1: SNAr Amination Solvent: THF Reagent: Ethylamine SM->Step1 Int1 Ethyl 4-(ethylamino)-3-nitrobenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: Regioselective Bromination Solvent: DMF Reagent: NBS Int1->Step2 Int2 Ethyl 5-bromo-4-(ethylamino)-3-nitrobenzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Chemoselective Reduction Solvent: EtOH/H2O (4:1) Reagents: Fe, NH4Cl Int2->Step3 Product Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (Final Product) Step3->Product

Figure 1: Three-step synthetic workflow detailing solvent and reagent selection.

Step-by-Step Methodologies & Solvation Causality

Step 1: Nucleophilic Aromatic Substitution (SNAr) Amination

Objective: Conversion of ethyl 4-chloro-3-nitrobenzoate to ethyl 4-(ethylamino)-3-nitrobenzoate.

  • Solvent Rationale: Tetrahydrofuran (THF) is explicitly selected over protic solvents like ethanol or methanol. While alcohols can dissolve the starting materials, under basic conditions (driven by excess ethylamine), they can form alkoxides that compete as nucleophiles, leading to transesterification or unwanted ether byproducts. THF, a polar aprotic solvent, effectively stabilizes the highly charged Meisenheimer intermediate without exhibiting competing nucleophilicity. Furthermore, its boiling point (66°C) provides an ideal thermal ceiling for a mild reflux, driving the reaction to completion without causing thermal degradation of the nitroaromatic system ()[1].

  • Protocol:

    • Charge a round-bottom flask with ethyl 4-chloro-3-nitrobenzoate (1.0 eq) and anhydrous THF (10 volumes).

    • Add aqueous ethylamine (70% w/w, 3.0 eq) dropwise at room temperature under vigorous stirring.

    • Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 2 hours.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Add cold deionized water to the residue to precipitate the yellow solid. Filter, wash with cold ethanol (2 × 15 mL), and dry under vacuum[2].

Step 2: Regioselective Electrophilic Bromination

Objective: Bromination to yield ethyl 5-bromo-4-(ethylamino)-3-nitrobenzoate.

  • Solvent Rationale: N,N-Dimethylformamide (DMF) is strictly preferred over non-polar solvents like Dichloromethane (DCM) or protic solvents like Acetic Acid. The starting material features strong push-pull electronic effects. DMF heavily solvates N-Bromosuccinimide (NBS), increasing the electrophilicity of the bromine atom and stabilizing the highly polar transition state. This ensures bromination occurs strictly at the 5-position (ortho to the activating ethylamino group, meta to the deactivating ester and nitro groups) while preventing the highly polar intermediate from crashing out of solution prematurely.

  • Protocol:

    • Dissolve ethyl 4-(ethylamino)-3-nitrobenzoate (1.0 eq) in anhydrous DMF (8 volumes) and cool to 0°C using an ice bath.

    • Add NBS (1.05 eq) portion-wise over 30 minutes to control the mild exotherm and prevent over-bromination.

    • Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4 hours.

    • Quench the reaction by pouring it into ice water containing 1% sodium thiosulfate (to neutralize any residual electrophilic bromine).

    • Filter the resulting orange/brown precipitate, wash thoroughly with deionized water to remove residual DMF, and recrystallize from an ethyl acetate/hexane mixture.

Step 3: Chemoselective Nitro Reduction

Objective: Reduction to ethyl 3-amino-5-bromo-4-(ethylamino)benzoate without hydrodebromination.

  • Solvent Rationale: An Ethanol/Water (4:1 v/v) co-solvent system is utilized for this Béchamp-type reduction. The reduction of the nitro group to an amine without triggering hydrodebromination (cleavage of the C-Br bond) is the most critical challenge in this sequence. Standard catalytic hydrogenation (e.g., Pd/C in pure methanol) typically results in rapid loss of the bromine atom ()[3]. The Fe/NH₄Cl system requires a finely tuned protic environment: water is necessary to dissolve the NH₄Cl electrolyte, providing protons and facilitating electron transfer from the iron surface, while ethanol is required to solubilize the highly lipophilic brominated organic substrate.

  • Protocol:

    • Suspend ethyl 5-bromo-4-(ethylamino)-3-nitrobenzoate (1.0 eq) in a 4:1 mixture of Ethanol and Water (15 volumes).

    • Add fine Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq).

    • Heat the heterogeneous mixture to a vigorous reflux (80°C) for 3 hours. Note: Vigorous stirring is mandatory due to the density of the iron powder.

    • Cool the mixture to 40°C and filter through a tightly packed pad of Celite to remove iron oxides. Wash the Celite pad generously with warm ethyl acetate.

    • Concentrate the filtrate to remove ethanol, extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the final product.

Quantitative Solvent Comparison

The table below summarizes the process parameters and illustrates the direct impact of solvent selection on yield and impurity control across the synthesis.

StepPreferred SolventDielectric Constant (ε)Alternative SolventYield Impact (Preferred vs. Alt)Primary Impurity Avoided by Preferred Solvent
1. SNAr Amination THF7.5Ethanol85% vs. 60%Competitive alkoxy substitution (ether formation)
2. Bromination DMF36.7DCM92% vs. <50%Unreacted starting material (due to poor NBS solubility)
3. Nitro Reduction EtOH / H₂O (4:1)~30 (Mixed)MeOH (with Pd/C)88% vs. <10%Hydrodebromination (loss of the bromine atom)

References

  • Title: Ethyl 4-ethylamino-3-nitrobenzoate Source: Acta Crystallographica Section E: Structure Reports Online (2009) URL: [Link]

  • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: Organic Process Research & Development, ACS Publications (2016) URL: [Link]

Sources

Troubleshooting & Optimization

Advanced Troubleshooting Center: 5-Bromo-Benzoate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-bromo-benzoate derivatives. The 5-bromo-benzoate scaffold presents a unique dual-reactivity challenge: it contains an electrophilic bromide primed for oxidative addition, alongside a highly base-sensitive ester group (-CO₂R). This guide synthesizes field-proven causality, structured diagnostics, and self-validating protocols to help you achieve high-yielding carbon-carbon bond formations while suppressing common side reactions.

Diagnostic Logic Workflow

When a cross-coupling reaction fails or delivers a low yield, systematic isolation of the failure point is critical. Use the following diagnostic tree to determine whether your issue stems from catalyst deactivation, substrate degradation, or suboptimal reaction parameters.

TroubleshootingTree Start Low Yield of Coupled Product SM_Check Is 5-bromo-benzoate consumed? Start->SM_Check Consumed_Yes Yes SM_Check->Consumed_Yes Consumed_No No SM_Check->Consumed_No Byproducts Analyze Byproducts (LC-MS / NMR) Consumed_Yes->Byproducts Catalyst_Issue Catalyst Deactivation or Poor Oxidative Addition Consumed_No->Catalyst_Issue Hydrolysis Benzoic Acid (Ester Hydrolysis) Byproducts->Hydrolysis Dehalogenation Protodehalogenation (Ar-H formed) Byproducts->Dehalogenation Homocoupling Boronic Acid Homocoupling Byproducts->Homocoupling Fix_Cat Check Pd source, increase temp, use Pd G3 Catalyst_Issue->Fix_Cat Fix_Hydrolysis Use anhydrous conditions & milder base (Cs2CO3) Hydrolysis->Fix_Hydrolysis Fix_Dehal Avoid alcoholic solvents, use XPhos/SPhos Dehalogenation->Fix_Dehal Fix_Homo Strict degassing, exclude oxygen Homocoupling->Fix_Homo

Diagnostic workflow for troubleshooting low yields in 5-bromo-benzoate cross-couplings.

Deep Dive Q&A (FAQs)

Q1: Why is my ester group hydrolyzing during the Suzuki-Miyaura coupling? Mechanistic Causality: The 5-bromo-benzoate scaffold contains an electron-withdrawing ester group that is highly susceptible to nucleophilic acyl substitution. While aqueous biphasic systems (e.g., Toluene/Water with Na₂CO₃) are standard for activating boronic acids, hydroxide ions generated at elevated temperatures will rapidly saponify the ester into a carboxylic acid[1]. This drastically alters the product's solubility, often trapping it in the aqueous layer during workup, which is misinterpreted as a "low yield". Resolution: Shift to strictly anhydrous conditions. Use a weaker, non-nucleophilic base such as anhydrous cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) suspended in anhydrous dioxane or toluene[2].

Q2: I have full conversion of 5-bromo-benzoate, but my primary product is the dehalogenated benzoate (Ar-H). How do I stop protodehalogenation? Mechanistic Causality: Protodehalogenation occurs when the Ar-Pd(II)-Br intermediate undergoes a reduction pathway rather than transmetalation[3]. This is typically caused by the solvent acting as a hydride donor (e.g., ethanol or isopropanol undergoing beta-hydride elimination on the palladium center). It is exacerbated when transmetalation is slow due to sterically hindered boronic acids or weak bases. Resolution: Eliminate alcoholic solvents. Switch to a more electron-rich, bulky phosphine ligand (e.g., XPhos or SPhos) which accelerates both oxidative addition and transmetalation, outcompeting the slower reduction pathway[3].

Q3: The reaction stalls at 30% conversion, and I see significant boronic acid homocoupling (Ar'-Ar'). Is my catalyst dying? Mechanistic Causality: Homocoupling is an oxidative side reaction driven by the presence of molecular oxygen, which acts as an oxidant to couple two boronic acid molecules, simultaneously reducing Pd(II) back to Pd(0) or forming inactive palladium black[4]. When the boronic acid is consumed via homocoupling, the main catalytic cycle is starved of its coupling partner, stalling the reaction. Resolution: Strict exclusion of oxygen is mandatory. Sparging with nitrogen is often insufficient; employ at least three cycles of freeze-pump-thaw degassing[1]. Additionally, ensure you are starting with a reliable Pd(0) source or a pre-catalyst (like Pd G3) rather than relying on in situ reduction of Pd(II) salts like Pd(OAc)₂, which consumes equivalents of your ligand or boronic acid[4].

Quantitative Data: Base & Solvent Optimization Matrix

The choice of base and solvent dictates the balance between the desired cross-coupling and unwanted side reactions. The table below summarizes the expected outcomes for 5-bromo-benzoate couplings under various conditions.

Solvent SystemBase (Equivalents)Temp (°C)Yield of Desired Product (%)Ester Hydrolysis (%)Homocoupling / Dehalogenation (%)
Toluene / H₂O (4:1)K₂CO₃ (3.0 eq)904540 15
THF / H₂O (10:1)K₃PO₄ (2.0 eq)70652510
Dioxane (Anhydrous) Cs₂CO₃ (2.0 eq) 90 92 <2 6
EtOH (Anhydrous)NaOtBu (2.0 eq)80151075 (Dehalogenation)

Self-Validating Experimental Protocol

To guarantee reproducibility and suppress ester hydrolysis, utilize the following self-validating anhydrous protocol for the Suzuki-Miyaura coupling of methyl 5-bromobenzoate.

Objective: Achieve >90% yield while maintaining ester integrity and preventing catalyst death.

Reagents:

  • Methyl 5-bromobenzoate (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)[3]

  • Anhydrous Cs₂CO₃ (2.0 equiv, finely milled)[1]

  • Anhydrous Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation & Assembly: Oven-dry a Schlenk flask and magnetic stir bar. Add methyl 5-bromobenzoate, arylboronic acid, and Cs₂CO₃.

    • Causality: Finely milled Cs₂CO₃ maximizes surface area for the heterogeneous base, facilitating transmetalation without the need for water[1].

  • Degassing (Self-Validation Checkpoint 1): Seal the flask with a rubber septum. Apply vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times.

    • Validation: The complete absence of oxygen prevents the oxidative homocoupling of the boronic acid[4].

  • Solvent & Catalyst Addition: Inject anhydrous dioxane via syringe. In a separate argon-purged vial, dissolve the XPhos Pd G3 precatalyst in a minimum amount of dioxane and inject it into the main reaction flask.

  • Reaction Initiation (Self-Validation Checkpoint 2): Heat the mixture to 80 °C.

    • Validation: Observe the color transition. A shift to a dark, homogeneous solution indicates the successful generation of the active Pd(0) species. The appearance of a black precipitate (palladium black) indicates catalyst decomposition[1].

  • Monitoring (Self-Validation Checkpoint 3): After 2 hours, withdraw a 10 µL aliquot under argon. Quench in acetonitrile and analyze via LC-MS.

    • Validation: Mass balance must account for >95% of the starting material. If unreacted bromide remains but boronic acid is absent, protodeboronation has occurred; add 0.5 equiv of fresh boronic acid.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Mechanistic Pathway & Failure Points

Understanding the exact step where the catalytic cycle fails is essential for logical troubleshooting.

CatalyticCycle Pd0 1. Pd(0)L_n (Active Catalyst) PdII_OA 2. Ar-Pd(II)-Br (Oxidative Addition) Pd0->PdII_OA + 5-Bromo-benzoate Fail_OA Catalyst Oxidation (O2 ingress) Pd0->Fail_OA PdII_TM 3. Ar-Pd(II)-Ar' (Transmetalation) PdII_OA->PdII_TM + Ar'-B(OH)2, Base Fail_TM Protodehalogenation (Solvent hydride donor) PdII_OA->Fail_TM Fail_Base Ester Hydrolysis (Harsh aqueous base) PdII_OA->Fail_Base Product 4. Biaryl Product (Reductive Elimination) PdII_TM->Product Product->Pd0 Regenerates Pd(0)

Suzuki-Miyaura catalytic cycle highlighting critical failure points in 5-bromo-benzoate couplings.

References

Sources

Overcoming steric hindrance in 4-ethylamino benzoate substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 4-Ethylamino Benzoate Substitution

Introduction: The "Push-Pull" Conflict

From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Substitution Protocols for Hindered Aminobenzoates

You are likely working with Ethyl 4-(ethylamino)benzoate (or a related ester) and facing a yield plateau.[1] This scaffold presents a unique "Push-Pull" challenge that exacerbates steric hindrance:

  • Electronic Deactivation (The Pull): The ester group at the para position is a strong electron-withdrawing group (EWG), delocalizing the nitrogen's lone pair into the ring. This significantly reduces the nucleophilicity of the amine.

  • Steric Blocking (The Push): The existing N-ethyl group creates a steric cone that shields the nitrogen from bulky electrophiles and blocks the ortho ring positions (C3/C5).

When you attempt to substitute this molecule—whether via N-alkylation to form a tertiary amine or Electrophilic Aromatic Substitution (EAS) on the ring—standard protocols often fail because they do not account for this dual barrier. This guide provides optimized workflows to bypass these specific steric and electronic hurdles.

Part 1: Diagnostic & Decision Matrix

Before altering your conditions, identify your specific bottleneck using the decision tree below.

G Start Target: 4-Ethylamino Benzoate Substitution Decision What is the Target Site? Start->Decision N_Sub N-Substitution (Forming Tertiary Amine) Decision->N_Sub Nitrogen Ring_Sub Ring Substitution (EAS at C3/C5) Decision->Ring_Sub Phenyl Ring Steric_Check Is Incoming Group Bulky? (> Ethyl, e.g., Benzyl, Isopropyl) N_Sub->Steric_Check Ring_Sol PROTOCOL C: Solvent-Mediated EAS (Polarity Control) Ring_Sub->Ring_Sol Red_Am PROTOCOL A: Reductive Amination (Bypasses SN2 Sterics) Steric_Check->Red_Am Yes (High Sterics) PTC_Alk PROTOCOL B: PTC-Enhanced Alkylation (Forces SN2) Steric_Check->PTC_Alk No (Methyl/Ethyl)

Figure 1: Decision matrix for selecting the optimal substitution protocol based on target site and steric demand.

Part 2: Troubleshooting N-Substitution (Tertiary Amine Synthesis)

The Problem: Direct alkylation (e.g., using R-Br) often stalls because the N-ethyl group blocks the trajectory of the incoming electrophile, and the benzoate reduces the nitrogen's ability to attack.

Scenario A: The Incoming Group is Bulky (e.g., Benzyl, Isopropyl, Butyl)

Recommendation: Do NOT use alkyl halides. Use Reductive Amination . Why: Reductive amination proceeds via an iminium ion intermediate.[1] The formation of the iminium ion (


) is less sterically demanding than the 

transition state of direct alkylation.

Protocol A: Ti(OiPr)₄-Mediated Reductive Amination This method uses Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger, driving the equilibrium toward the iminium species even with hindered amines.

  • Reagents:

    • Substrate: 1.0 equiv 4-ethylamino benzoate.[1]

    • Carbonyl Source: 1.2 equiv Aldehyde/Ketone (e.g., Benzaldehyde).[1]

    • Lewis Acid: 1.25 equiv Titanium(IV) isopropoxide (

      
      ).[1]
      
    • Reductant: 2.0 equiv Sodium borohydride (

      
      ) or Sodium triacetoxyborohydride (
      
      
      
      ).[1]
    • Solvent: Anhydrous THF or Ethanol.[1]

  • Step-by-Step:

    • Formation: Mix amine and aldehyde in THF under

      
      . Add 
      
      
      
      dropwise.[1] Stir at RT for 6–12 hours (monitor by TLC for disappearance of amine).[1]
    • Reduction: Cool to 0°C. Add

      
       (or STAB) carefully. Stir for 2 hours.
      
    • Quench: Add 1M NaOH (to precipitate Titanium salts as

      
      ).[1] Filter through Celite.[1]
      
Scenario B: The Incoming Group is Small (Methyl/Ethyl)

Recommendation: Use Phase Transfer Catalysis (PTC) . Why: You need to increase the "effective" nucleophilicity of the nitrogen. Using a polar aprotic solvent with a PTC allows the reaction to proceed by "naked" anion enhancement or by solubilizing the base.

Protocol B: PTC-Enhanced Alkylation

  • Reagents:

    • Alkylating Agent: 1.5 equiv Alkyl Iodide (more reactive than bromide).[1]

    • Base: 2.0 equiv

      
       (powdered, dry).[1]
      
    • Catalyst: 10 mol% Tetrabutylammonium iodide (TBAI) or 18-Crown-6.[1]

    • Solvent: DMF or Acetonitrile (ACN).[1]

  • Step-by-Step:

    • Dissolve amine in DMF (0.5 M concentration).

    • Add

      
       and TBAI.[1] Stir for 15 min.
      
    • Add Alkyl Iodide dropwise.[1]

    • Critical: Heat to 60–80°C .[1] The thermal energy is required to overcome the activation energy barrier imposed by the N-ethyl steric wall.

Part 3: Troubleshooting Ring Substitution (EAS)

The Problem: You want to substitute the ring (e.g., iodination, nitration). The amino group directs ortho, but the N-ethyl group physically blocks these positions. The ester directs meta (which is the same position relative to the amine), but deactivates the ring.

Protocol C: "Swamping" the Sterics To substitute at the C3 position (ortho to the amine), you must use a highly reactive electrophile to compensate for the steric hindrance.

Case Study: Iodination of Ethyl 4-(ethylamino)benzoate Standard


 often fails.[1] Use Iodine Monochloride (ICl)  or NIS/TFA .[1]
  • Method:

    • Dissolve substrate in Acetic Acid (polar protic solvents stabilize the transition state).

    • Add 1.1 equiv ICl (Iodine Monochloride) dropwise at room temperature.[1]

    • Mechanism:[1][2][3][4][5][6] ICl provides a "smaller" and more positive

      
       source than bulky 
      
      
      
      complexes.[1]
    • Note: If the reaction is slow, add catalytic

      
       to further protonate the ester (making it more withdrawing? No, actually to generate a super-electrophile, but be careful not to protonate the amine). Correction: For this substrate, keep conditions mild to avoid protonating the amine, which would turn it into a meta-director (relative to itself) and kill reactivity.
      

Part 4: Comparative Data & FAQ

Solvent & Base Efficiency for N-Ethylation

Data derived from generalized optimization of deactivated anilines.

SolventBaseCatalystTemp (°C)Yield (24h)Notes
DMF

TBAI 8092% Recommended. High polarity stabilizes transition state.[1]
ACN

NoneReflux75%Cesium effect helps, but slower than DMF+PTC.[1]
THFTEANoneReflux<15%Too slow.[1] Triethylamine competes as nucleophile.[1]
TolueneNaHNone10040%Aggressive.[1] Risk of ester hydrolysis or side reactions.
Frequently Asked Questions

Q: Why do I see significant starting material even after 48 hours of reflux with Ethyl Bromide? A: Ethyl bromide is not reactive enough for this deactivated system. The benzoate pulls electron density, making the amine "lazy." Switch to Ethyl Iodide (better leaving group) and add TBAI (Finkelstein exchange in situ).

Q: Can I use NaH (Sodium Hydride) to deprotonate the amine first? A: Proceed with caution. While NaH creates the amide anion (


), which is a better nucleophile, the N-ethyl group makes this anion bulky. Furthermore, strong bases can cause Claisen condensation side reactions with the ester group. 

in DMF is safer and usually sufficient.[1]

Q: I am trying to add a tert-butyl group, but it won't work. A: You cannot add a tert-butyl group via


 (steric impossibility).[1] You also cannot use reductive amination (no ketone precursor for t-butyl).[1] You must synthesize the tert-butyl amine analog from scratch (e.g., starting with 4-fluoro benzoate and displacing with t-butyl ethyl amine) or use specialized Buchwald-Hartwig coupling conditions with bulky phosphine ligands (e.g., BrettPhos ).[1]

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1] Link[1]

  • PTC in N-Alkylation: Salvatore, R. N., et al. "Synthesis of secondary amines."[1] Tetrahedron, 2001.[1] (Review of Cs2CO3/TBAI methods). Link[1]

  • Steric Parameters: Charton, M. "Steric effects.[1] Esterification and acid-catalyzed hydrolysis of esters." Journal of the American Chemical Society, 1975. Link[1]

  • Benzocaine Derivative Synthesis: "Synthesis of ethyl 4-(butylamino)benzoate." Organic Syntheses, Coll.[1][7] Vol. 1, p. 235.[1] Link

Sources

Handling hygroscopic properties of amino-benzoate salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-State API Development . This guide is engineered for researchers and drug development professionals dealing with the complex physical stability challenges of amino-benzoate pharmaceutical salts.

Below, you will find our diagnostic workflow, deep-dive troubleshooting Q&A, quantitative classification data, and self-validating experimental protocols to help you control and mitigate moisture sorption in your formulations.

Diagnostic Workflow for Moisture-Sensitive Salts

G N1 Moisture Issue Detected in Amino-Benzoate Salt N2 Dynamic Vapor Sorption (DVS) Profiling N1->N2 N3 Hygroscopicity Classification (<0.2% to >15% w/w) N2->N3 N4 Isotherm Hysteresis Analysis N2->N4 N5 XRPD & TGA (Phase Confirmation) N4->N5 Hysteresis > 0 N6 Adjust Storage & Excipients N4->N6 Reversible Sorption N5->N6 Stable Hydrate Formed N7 Crystal Engineering (Cocrystals/New Salts) N5->N7 Phase Change Detected

Diagnostic workflow for managing amino-benzoate salt hygroscopicity.

Quantitative Data: Hygroscopicity Classification

To establish a baseline for your troubleshooting, you must first classify the severity of the moisture uptake. The following table summarizes the standard pharmacopeial thresholds for hygroscopicity based on Dynamic Vapor Sorption (DVS) data at 25°C and 80% Relative Humidity (RH) (1[1]).

Hygroscopicity ClassWeight Gain Criteria (at 25°C / 80% RH)Mechanistic Implication
Non-hygroscopic < 0.2% (w/w)Minimal surface physisorption; robust crystal lattice.
Slightly hygroscopic 0.2% – 2.0% (w/w)Moderate surface adsorption; generally stable for standard processing.
Moderately hygroscopic 2.0% – 15.0% (w/w)Significant bulk absorption; risk of hydrate formation or deliquescence.
Very hygroscopic > 15.0% (w/w)Severe moisture affinity; requires strict environmental RH control.

FAQ & Troubleshooting Guide

Q1: Why does my amino-benzoate salt rapidly gain weight and clump at >60% RH, and how do I accurately profile this? A1: Amino-benzoate salts contain highly polar functionalities—specifically, protonated amines and carboxylate groups. When these ionic ligands interact with atmospheric moisture, they readily form hydrogen bonds. If the crystal lattice energy is lower than the hydration energy, water molecules penetrate the bulk solid, leading to significant weight gain, lowering of the glass transition temperature (Tg), and eventual clumping or deliquescence (2[2]). You must profile this using a gravimetric technique like Dynamic Vapor Sorption (DVS), which measures precise mass changes in response to controlled humidity shifts (3[3]).

Q2: My DVS isotherm shows a large hysteresis loop between the sorption and desorption cycles. What is the mechanistic cause? A2: A hysteresis loop indicates that the moisture uptake is not simply reversible surface adsorption (physisorption). Instead, water molecules have penetrated the crystal lattice and become structurally incorporated (chemisorption), often forming a channel or isolated hydrate (1[1]). Because the thermodynamic energy required to break these new structural hydrogen bonds during desorption is higher than the energy of initial adsorption, the water is retained at lower RH levels, creating the loop. This strongly implies a phase transition that must be validated orthogonally.

Q3: How can we reduce the intrinsic hygroscopicity of an amino-benzoate API during the early development phase without changing the active moiety? A3: The most effective approach is crystal engineering via salt or cocrystal screening. By replacing highly hygroscopic, small counterions (like chlorides or sodium) with larger, more hydrophobic dicarboxylic acids, or by utilizing 4-aminobenzoic acid (4-ABA) as a coformer, you can create charge-assisted hydrogen bond networks (such as N⁺-H···O⁻) (4[4]). These robust supramolecular synthons tightly pack the crystal lattice, thermodynamically excluding water molecules and drastically improving hygroscopic stability compared to standard salts (5[5]).

Self-Validating Experimental Protocols

To ensure rigorous data integrity, do not rely on single-point measurements. The following protocols are designed as self-validating systems, meaning each step contains a built-in mathematical or physical check to confirm the validity of the result.

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To quantify moisture uptake and distinguish between surface adsorption and bulk absorption.

  • Sample Preparation & Loading: Load 10–20 mg of the amino-benzoate salt onto the DVS microbalance.

    • Self-Validation Check: Tare the balance and monitor for 5 minutes. A stable initial mass reading (fluctuation <0.001 mg) validates that the system is free from static charge interference or atmospheric drafts.

  • Method Programming: Set the isothermal chamber to 25°C. Program a Relative Humidity (RH) cycle: 40% → 95% → 0% → 40% in 10% step increments.

  • Equilibrium Criteria ( dm/dt ): Set the mass-change threshold to dm/dt < 0.002% per 15 minutes.

    • Self-Validation Check: The instrument must be programmed to not advance to the next RH step until this threshold is met (up to a maximum of 6 hours). This ensures the recorded moisture uptake represents true thermodynamic equilibrium, rather than a kinetic artifact of rapid humidity changes.

  • Isotherm Generation: Plot the sorption and desorption traces.

    • Self-Validation Check: Compare the start mass at 40% RH to the end mass at the final 40% RH step. If they match perfectly, the process is reversible. A persistent mass gap validates structural water retention (chemisorption).

Protocol B: Orthogonal Phase Validation (XRPD & TGA)

Purpose: To confirm if the hysteresis observed in Protocol A resulted in a permanent crystalline phase change (e.g., hydrate formation).

  • Pre- and Post-DVS XRPD: Subject the exact sample recovered from the DVS pan to X-ray Powder Diffraction (XRPD).

    • Self-Validation Check: Overlay the post-DVS diffractogram with the pre-DVS baseline scan. If the Bragg peaks perfectly align, the moisture uptake was purely amorphous absorption or physisorption. The emergence of new, distinct peaks definitively validates that a crystalline phase transition occurred.

  • Thermogravimetric Analysis (TGA): Heat the hydrated sample at 10°C/min from 25°C to 150°C to drive off the moisture.

    • Self-Validation Check: Calculate the molar ratio of the mass loss. If the mass loss corresponds exactly to the molecular weight of water relative to your API molecule (e.g., ~18g/mol per mole of API for a monohydrate), the stoichiometry of the hydrate phase is definitively validated, ruling out random solvent entrapment.

References

  • Dynamic Vapor Sorption | SK pharmteco Source: skpharmteco.com URL: [Link]

  • Applications of Dynamic Moisture Adsorption in Crystal Research Source: crystalpharmatech.com URL:[Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) Source: ardena.com URL: [Link]

  • Pharmaceutical Cocrystal and Salts of Norfloxacin | Crystal Growth & Design Source: acs.org URL:[Link]

  • Improving hygroscopic stability and solubility of berberine by replacing Cl- with phthalate Source: researchgate.net URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate and Its Potential Impurities

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount to guaranteeing their safety and efficacy. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds, and its potential process-related and degradation impurities. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven guidance for developing robust analytical methods.

The Critical Role of Impurity Profiling

The presence of impurities in an API, even in trace amounts, can have a significant impact on its toxicological profile and therapeutic effect. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2] Therefore, the development of a stability-indicating analytical method capable of separating the API from its potential impurities is a critical step in the drug development process.

Understanding the Analyte and its Potential Impurities

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is a substituted aromatic amine and an ester. Its chemical structure suggests potential for several types of impurities arising from its synthesis and degradation.

Process-Related Impurities: Based on common synthetic routes for similar molecules, which often involve nitration, reduction, and esterification, potential process-related impurities could include starting materials, intermediates, and by-products of side reactions.

Degradation Products: The ester and amino functionalities of the target molecule make it susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify these potential degradants and ensure the analytical method is "stability-indicating."[3][4] Common degradation pathways for such molecules include hydrolysis of the ester linkage and oxidation of the amino groups.[1][5][6][7]

Based on these principles, a list of potential impurities for Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate has been proposed for the purpose of this guide:

  • Impurity A: 3-Amino-5-bromo-4-(ethylamino)benzoic acid (Hydrolysis product)

  • Impurity B: Ethyl 4-amino-3-bromo-5-nitrobenzoate (Potential starting material or by-product)[8]

  • Impurity C: Ethyl 3,5-diamino-4-bromobenzoate (Potential by-product from reduction)

  • Impurity D: Ethyl 3-amino-5-bromo-4-hydroxybenzoate (Potential oxidative degradation product)

The chemical structures of the API and its proposed impurities are illustrated in the following diagram:

API Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (API) Impurity_A Impurity A 3-Amino-5-bromo-4-(ethylamino)benzoic acid API->Impurity_A Hydrolysis Impurity_D Impurity D Ethyl 3-amino-5-bromo-4-hydroxybenzoate API->Impurity_D Oxidation Impurity_B Impurity B Ethyl 4-amino-3-bromo-5-nitrobenzoate Impurity_C Impurity C Ethyl 3,5-diamino-4-bromobenzoate

Figure 1: Chemical structures of the API and potential impurities.

A Proposed HPLC Method for Separation

To achieve a robust separation of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate from its potential impurities, a reversed-phase HPLC (RP-HPLC) method is proposed. RP-HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its versatility and ability to separate compounds with a wide range of polarities.[6]

Experimental Protocol

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its excellent retention and separation capabilities for a wide range of aromatic compounds.

  • Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to protonate the amino groups, leading to sharper peaks and improved retention.

  • Mobile Phase B: Acetonitrile. A common organic modifier in RP-HPLC.

  • Gradient Elution: A gradient elution is proposed to ensure the separation of impurities with a range of polarities.

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 254 nm. A common wavelength for the detection of aromatic compounds. A PDA detector would be advantageous to assess peak purity.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to ensure compatibility with the initial mobile phase conditions.

Rationale for Method Design

The choice of a C18 column provides a non-polar stationary phase that will interact with the hydrophobic portions of the analytes. The gradient elution from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of compounds with increasing hydrophobicity. The more polar impurities are expected to elute earlier, while the less polar API and other impurities will be retained longer. The use of formic acid in the aqueous mobile phase is intended to improve peak shape by minimizing tailing of the basic amino compounds.

The following diagram illustrates the proposed analytical workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent (50:50 Water:ACN) prep1->prep2 prep3 Vortex and Sonicate prep2->prep3 hplc1 Inject Sample (10 µL) prep3->hplc1 hplc2 Gradient Elution on C18 Column hplc1->hplc2 hplc3 PDA/UV Detection (254 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Identify API and Impurities by Retention Time data1->data2 data3 Quantify Impurities data2->data3

Figure 2: Proposed analytical workflow for impurity profiling.

Comparative Analysis of Retention Times

Based on the proposed HPLC method and the chemical structures of the API and its potential impurities, a plausible set of retention times (RT) and relative retention times (RRT) has been generated for illustrative purposes. The RRT is calculated relative to the API peak and is a useful parameter for impurity identification across different HPLC systems and runs.

CompoundTypeExpected Elution OrderPlausible Retention Time (min)Plausible Relative Retention Time (RRT)
Impurity A (Acid)Degradation Product18.50.57
Impurity C (Di-amino)Process-Related211.20.75
Impurity D (Hydroxy)Degradation Product313.50.90
Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate API 4 15.0 1.00
Impurity B (Nitro)Process-Related518.21.21

Discussion of Elution Order:

  • Impurity A (Acid): As the most polar compound due to the presence of the carboxylic acid group, it is expected to have the weakest interaction with the C18 stationary phase and therefore elute first.

  • Impurity C (Di-amino): The presence of two primary amino groups makes this impurity more polar than the API, leading to an earlier elution time.

  • Impurity D (Hydroxy): The hydroxyl group increases the polarity of this impurity compared to the API, resulting in a shorter retention time.

  • API: The API, with its ethyl ester and ethylamino groups, has a moderate polarity and is expected to be well-retained on the C18 column.

  • Impurity B (Nitro): The nitro group is less polar than the amino and hydroxyl groups, making this impurity less polar than the API. Consequently, it is expected to have a stronger interaction with the stationary phase and elute after the API.

Self-Validating System and Trustworthiness

The proposed method incorporates several elements to ensure its trustworthiness and to create a self-validating system:

  • Specificity: The use of a PDA detector allows for the assessment of peak purity, ensuring that the API peak is not co-eluting with any impurities.

  • System Suitability: Before sample analysis, a system suitability solution (containing the API and known impurities) should be injected to verify the resolution between critical peak pairs, theoretical plates, and tailing factor, ensuring the chromatographic system is performing adequately.

  • Forced Degradation: The analysis of samples subjected to forced degradation (e.g., acid, base, peroxide, heat, and light) will demonstrate the method's ability to separate the API from its degradation products, confirming its stability-indicating nature.

Conclusion

This guide has presented a comprehensive, albeit proposed, framework for the comparative analysis of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate and its potential impurities by HPLC. The detailed experimental protocol, supported by a clear scientific rationale, provides a solid starting point for method development and validation. The tabulated comparison of plausible retention times, based on the chemical properties of the analytes, offers valuable insights into their expected chromatographic behavior. By following the principles of scientific integrity and employing a systematic approach to method development, researchers can establish a robust and reliable HPLC method for the quality control of this important pharmaceutical intermediate.

References

  • Benzocaine: Mechanism of Action, Uses, Toxicity - ChemicalBook. (2023, March 31).
  • Benzocaine and Impurities - BOC Sciences.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis.
  • Analytical Method Development for related substances (Organic impurities) in Pharmaceuticals: A Comprehensive review of Methodologies and Regulatory Compliance - ResearchGate. (2025, December 21).
  • Method Development for Drug Impurity Profiling: Part 1 - LCGC International. (2010, March 31).
  • Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PubMed. (2013, December 15).
  • (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025, October 12).
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC.
  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. (2025, June 19).
  • Ethyl 4-amino-3-bromo-5-nitrobenzoate | C9H9BrN2O4 | CID 3019079 - PubChem.
  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
  • Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate - ResearchGate.
  • Method Development HPLC - Interchim technology.
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.
  • Aromatic Amino Compounds - ILO Encyclopaedia. (2011, August 03).
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure.
  • ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - ChemicalBook.
  • Ethyl 4-amino-3-bromo-5-((diethylamino)methyl)benzoate hydrochloride | 55500-57-7.
  • 1820703-78-3|Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate - BLDpharm.
  • (PDF) abstract about aromatic amines - ResearchGate. (2020, May 14).
  • Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf.
  • Aromatic Amines - SUNDARBAN MAHAVIDYALAYA.
  • preparation of amines - Chemguide.

Sources

Reactivity Showdown: A Comparative Guide to 5-Bromo- vs. 5-Iodo-Aminobenzoates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, 5-halo-aminobenzoates are indispensable building blocks. Their unique trifunctional nature—an aromatic amine, a carboxylate ester, and a reactive halogen—provides a versatile scaffold for constructing complex molecular architectures. The choice between a bromo or iodo substituent at the 5-position is a critical decision that profoundly impacts reaction efficiency, cost, and synthetic strategy. This guide offers an in-depth comparison of the reactivity of these two key intermediates, grounded in mechanistic principles and supported by experimental data, to empower researchers to make the most informed choice for their synthetic campaigns.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between 5-bromo- and 5-iodo-aminobenzoates stems from the inherent properties of the carbon-halogen (C-X) bond. The carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond. This is reflected in their bond dissociation energies (BDEs), which quantify the energy required to break the bond homolytically.

The lower BDE of the C-I bond means it requires less energy to cleave, making 5-iodo-aminobenzoates generally more reactive in reactions where C-X bond breaking is a key step.[1][2] This is particularly true for transition-metal-catalyzed cross-coupling reactions, where the initial oxidative addition of the aryl halide to the metal center is often the rate-determining step of the catalytic cycle.[3][4]

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyAryl C-BrAryl C-IImplication for Reactivity
Bond Dissociation Energy (kJ/mol) ~327[1]~285[1]C-I bond is weaker, requiring less energy to break.
Bond Length (Å) ~1.91~2.10C-I bond is longer, facilitating interaction with catalysts.
Electronegativity of Halogen 2.962.66Influences bond polarity and susceptibility to certain reactions.

Palladium-Catalyzed Cross-Coupling: The Main Arena

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds. In this domain, the choice between bromine and iodine has significant practical consequences. The general reactivity trend for the aryl halide partner in these reactions is I > Br > Cl.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a prime example of this reactivity trend.[7] The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[8] Due to the weaker C-I bond, 5-iodo-aminobenzoates undergo this step much more readily than their bromo counterparts.[3][9] This often translates to faster reactions, higher yields, and the ability to use milder reaction conditions (lower temperatures and catalyst loadings).[3][4] While aryl bromides are effective, they frequently require more forcing conditions to achieve comparable results.[8]

However, it is worth noting that in some systems, particularly with PPh3-based catalysts at lower temperatures, aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides, potentially due to the inefficient turnover of key palladium-iodide intermediates.[10]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Parameter5-Iodo-Aminobenzoate5-Bromo-Aminobenzoate
Typical Temperature 50 - 80 °C80 - 110 °C
Catalyst Loading 1 - 3 mol%3 - 5 mol%
Reaction Time 1 - 6 hours6 - 24 hours
General Yield Generally HigherGenerally Lower

Note: Data is representative and compiled from established reactivity principles.[3][4] Specific outcomes may vary.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ oxidative_add Oxidative Addition (Rate-Determining) pd0->oxidative_add Ar-X (Iodo: Faster Bromo: Slower) pd_complex [L₂Pd⁰(ArX)] aryl_pd_halide L₂Pdᴵᴵ(Ar)(X) oxidative_add->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation aryl_pd_r L₂Pdᴵᴵ(Ar)(R) transmetalation->aryl_pd_r base Base (e.g., K₂CO₃) base->transmetalation boronic_acid R-B(OH)₂ boronic_acid->transmetalation reductive_elim Reductive Elimination aryl_pd_r->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R reductive_elim->product Oxidative_Addition Energy Profile of Oxidative Addition cluster_axis y_axis_start y_axis_end Energy y_axis_start->y_axis_end x_axis_start x_axis_end Reaction Coordinate x_axis_start->x_axis_end reactants L₂Pd⁰ + Ar-X ts_i reactants->ts_i ts_br reactants->ts_br products L₂Pd(Ar)(X) ts_i->products ts_br->products label_i Ar-I (Lower Eₐ) label_br Ar-Br (Higher Eₐ)

Caption: Energy profile comparing oxidative addition for C-I vs. C-Br bonds.

An Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

While less common for these substrates than cross-coupling, Nucleophilic Aromatic Substitution (SNAr) is another possible transformation. The mechanism involves two steps: nucleophilic attack on the carbon bearing the halogen to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the halide leaving group. [11][12] The reactivity order for halogens in SNAr is more nuanced than in cross-coupling. [13]* Step 1 (Attack): This is often the rate-determining step. [11]The rate is enhanced by a more electrophilic carbon. The high electronegativity of the halogen polarizes the C-X bond, making the carbon more susceptible to attack. This effect follows the order F > Cl > Br > I.

  • Step 2 (Elimination): This step involves breaking the C-X bond. Here, the better leaving group is the one that forms a more stable anion and has a weaker bond to carbon, following the order I > Br > Cl > F.

Because the initial attack is typically the slow step, the overall reactivity in SNAr often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in palladium-catalyzed reactions. [13]Therefore, both 5-bromo- and 5-iodo-aminobenzoates are generally less reactive in SNAr reactions compared to their chloro- or fluoro-analogs, unless the aromatic ring is further activated by potent electron-withdrawing groups. [14]

Practical Considerations & Experimental Protocols

Substrate Selection Guide

The choice between the bromo and iodo derivative is a trade-off between reactivity and cost/stability.

Feature5-Iodo-Aminobenzoates5-Bromo-Aminobenzoates
Reactivity Higher: Enables milder conditions, faster reactions. [4]Lower: Often requires higher temperatures and catalyst loads. [15]
Cost Generally more expensive.More cost-effective for large-scale synthesis.
Stability Can be less stable, potentially sensitive to light.Generally more stable and easier to handle/store.
Best For... Complex, multi-step syntheses with sensitive functional groups; rapid library synthesis; when mild conditions are paramount.Large-scale manufacturing; initial route scouting; when cost is a primary driver.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 5-halo-aminobenzoate.

Materials:

  • 5-Halo-aminobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% for bromide; 1-3 mol% for iodide)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF/Water)

Procedure:

  • To a reaction vessel, add the 5-halo-aminobenzoate, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 100 °C for bromide, 80 °C for iodide).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Caption: A general experimental workflow for cross-coupling reactions.

Conclusion

The comparative analysis clearly demonstrates that 5-iodo-aminobenzoates are generally more reactive substrates than 5-bromo-aminobenzoates in the context of palladium-catalyzed cross-coupling reactions. This enhanced reactivity, driven by the weaker carbon-iodine bond, facilitates faster reaction times, higher yields, and milder operating conditions. This is a significant advantage in complex syntheses where preserving sensitive functional groups is critical.

Conversely, 5-bromo-aminobenzoates offer a compelling combination of lower cost and greater stability, making them highly suitable for large-scale production and for synthetic routes where reaction conditions are less constrained. Ultimately, the optimal choice is dictated by the specific demands of the project, balancing the need for reactivity and efficiency against economic and practical considerations.

References

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • PubMed. (2004, October 7). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • SpringerLink. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
  • ACS Publications. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
  • PubMed. (2024, August 6). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids.
  • (n.d.). Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). Halogen Substitution in Aminobenzoic Acids: A Comparative Guide to the Biological Activity of Bromo- vs. Iodo- Derivatives.
  • RSC Publishing. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides.
  • PMC. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • ResearchGate. (2025, August 7). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • Wikipedia. (n.d.). Heck reaction.
  • ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
  • Bartleby.com. (2021, August 10). Bond Dissociation Energy.
  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Master Organic Chemistry. (2013, August 14). Bond Strengths And Radical Stability.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5- Bromo-2-chlorobenzo[d]thiazole and 2,5- dibromobenzothiazole in Cross-Coupling Reactions.
  • BenchChem. (n.d.). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.
  • University College Dublin. (2009, July 15). Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y.
  • Standard Reference Data. (n.d.). Bond Dissociation Energies in Simple Molecules.
  • ResearchGate. (2025, October 23). (PDF) Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • PubMed. (n.d.). Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues.
  • MDPI. (2020, August 26). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions.
  • MedChemica. (2026, February 19). Med Chem Paper Of The Month - February 2026.

Sources

Crystal Structure Analysis of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate: A Comparative Guide to SCXRD, MicroED, and PXRD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, elucidating the precise three-dimensional atomic arrangement of active pharmaceutical ingredient (API) intermediates is critical for understanding solid-state properties, polymorphism, and downstream reactivity. Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (CAS: 1820703-78-3) is a highly functionalized, halogenated benzoate derivative[1]. Like many complex small molecules, obtaining diffraction-quality crystals can be a severe bottleneck.

This guide objectively compares three analytical modalities—Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD)—evaluating their performance, sample requirements, and structural refinement capabilities for this specific compound.

The Methodological Contenders

  • SCXRD (The Gold Standard): Historically the most trusted method for absolute structure determination, providing sub-angstrom resolution and highly accurate atomic positions[2]. However, it requires large, high-quality single crystals (>10 μm), which can delay development timelines[3].

  • MicroED (The Sub-Micron Disruptor): Utilizing a cryo-transmission electron microscope (Cryo-TEM), MicroED leverages the strong scattering of electrons to determine structures from vanishingly small nanocrystals (100–500 nm)[4]. It bypasses the crystal growth bottleneck entirely, requiring less than 1 mg of sample[5].

  • PXRD (The Bulk Validator): While ab initio structure determination from PXRD is notoriously difficult for flexible molecules due to severe peak overlap[6], it is an essential orthogonal technique. It confirms that the microscopic structure solved by SCXRD or MicroED accurately represents the macroscopic bulk material[7].

Mechanistic Insights: The Heavy Atom Effect (Causality)

As a Senior Application Scientist, it is crucial to understand why we choose a specific diffraction method. For Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate, the presence of the bromine atom (


) dictates the physics of the diffraction experiment:
  • In X-ray Diffraction (SCXRD/PXRD): X-rays scatter off electron clouds, and scattering power scales with

    
    . Bromine dominates the diffraction pattern, making the "phase problem" straightforward to solve via anomalous dispersion or Patterson methods. However, this intense scattering can overshadow the signal from lighter atoms (like the hydrogens on the flexible ethylamino groups), making precise modeling of aliphatic tails challenging.
    
  • In Electron Diffraction (MicroED): Electrons scatter off the electrostatic potential of the atoms (both the nucleus and the electron cloud). The scattering cross-section scales roughly with

    
    . Therefore, the intensity disparity between Bromine and Carbon/Nitrogen is dramatically reduced[8]. MicroED provides a more balanced signal across the molecule, theoretically improving the localization of lighter atoms, albeit complicated by dynamical scattering effects[2].
    

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, we employ a self-validating workflow: we solve the structure using single-crystal or nanocrystal techniques and validate it against the bulk powder to ensure phase purity.

Protocol 1: SCXRD (Structure Solution)
  • Crystallization: Dissolve 10 mg of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate in 1 mL of ethyl acetate. Add hexane dropwise until slightly cloudy, then clear with one drop of ethyl acetate. Allow slow evaporation at room temperature for 5-7 days to yield crystals >50 μm.

  • Mounting: Harvest a single crystal using a MiTeGen loop coated in Paratone-N oil. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream to freeze the crystal and minimize thermal motion.

  • Data Acquisition: Collect diffraction data using Cu Kα radiation (

    
     Å). The high redundancy data collection strategy ensures accurate integration of the strong Br anomalous signal.
    
  • Refinement: Integrate and scale data. Apply a multi-scan absorption correction (critical for Br-containing compounds). Solve using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
Protocol 2: MicroED (The Fast Alternative)
  • Sample Preparation: Take 1 mg of the raw, unoptimized bulk powder. Lightly crush between two glass slides to break up larger agglomerates.

  • Grid Application: Dust the dry powder onto a continuous carbon TEM grid. Plunge-freeze in liquid ethane to preserve the sample and mitigate electron beam damage[3].

  • Data Acquisition: Load into a 200 kV Cryo-TEM operating at 100 K. Locate suitable nanocrystals (100-500 nm) in imaging mode. Switch to diffraction mode and collect continuous rotation data from -60° to +60° at a rate of 0.5°/s[8].

  • Refinement: Process frames using DIALS. Solve the structure using standard kinematical approximation methods. Note: R-factors will be artificially inflated compared to X-ray data due to dynamical scattering inherent to electron diffraction[6].

Protocol 3: PXRD (Bulk Validation)
  • Sample Preparation: Lightly grind 30 mg of the bulk powder in an agate mortar to ensure a random distribution of crystallite orientations (minimizing preferred orientation effects).

  • Data Acquisition: Pack into a zero-background silicon holder. Scan from

    
     to 
    
    
    
    using a step size of 0.01° on a powder diffractometer.
  • Validation: Perform a Rietveld refinement using the .cif file generated from the SCXRD or MicroED experiment. A low profile R-factor (

    
    ) confirms the solved structure is representative of the bulk phase[7].
    

Workflow Visualization

Workflow cluster_prep Sample Preparation & Crystallization cluster_acq Data Acquisition Modalities Title Crystal Structure Analysis Workflow Sample Ethyl 3-amino-5-bromo- 4-(ethylamino)benzoate (Bulk Powder) SlowEvap Slow Evaporation (Organic Solvents) Sample->SlowEvap Crash Crash Precipitation (Anti-solvent) Sample->Crash Grind Light Grinding (Minimize Orientation) Sample->Grind SCXRD SCXRD (Single Crystal X-ray) Requires >10 μm SlowEvap->SCXRD Yields Large Crystals MicroED MicroED (3D Electron Diffraction) Requires 100-500 nm Crash->MicroED Yields Nanocrystals PXRD PXRD (Powder X-ray) Requires 10-50 mg Grind->PXRD Yields Bulk Powder Refinement Structure Solution & Kinematical Refinement SCXRD->Refinement MicroED->Refinement Rietveld Rietveld Refinement & Phase Validation PXRD->Rietveld Refinement->Rietveld Structural Model for Validation Final Validated 3D Crystal Structure Refinement->Final Generates .cif Rietveld->Final Confirms Bulk Purity

Workflow comparing SCXRD, MicroED, and PXRD for the structural elucidation of small molecule APIs.

Performance Comparison & Experimental Data

The following table summarizes the quantitative performance metrics for the structural elucidation of halogenated small molecules across the three modalities.

Table 1: Comparative Performance for Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

ParameterSCXRDMicroEDPXRD
Optimal Crystal Size 10 – 100 μm100 – 500 nmBulk (1-5 μm crystallites)
Sample Quantity Required Single crystal< 1 mg[2]10 – 50 mg
Resolution Limit 0.75 Å0.85 Å~1.5 Å (Effective)
Typical R1 Value 2.5 – 4.0%10.0 – 15.0%[6]N/A (

~ 5-8%)
Data Collection Time 2 – 12 hours< 10 minutes[5]15 – 30 minutes
Primary Challenge Crystal growth bottleneckDynamical scatteringSevere peak overlap

Conclusion & Recommendations

For halogenated small molecules like Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate, SCXRD remains the definitive gold standard if large crystals can be grown, primarily because the purely kinematical scattering of X-rays allows for highly precise refinement and low R-factors.

However, in early-stage drug development where material is scarce and crystal growth is recalcitrant, MicroED is a transformative alternative [9]. It provides unambiguous atomic connectivity and conformation from sub-milligram quantities of crude powder in a matter of minutes[4]. Regardless of the primary method chosen for structure solution, PXRD must be employed as the final self-validating step to bridge the gap between the single-crystal model and the macroscopic bulk material.

References

1.[1] Calpaclab. "Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate, 97% Purity". URL: 2.[5] XtalPi. "Crystal structure determination with SCXRD & MicroED". URL: 3.[2] Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research". URL: 4.[7] National Center for Biotechnology Information (PMC). "SCXRD, CSP-NMRX and microED in the quest for three elusive polymorphs of meloxicam". URL: 5.[9] Chemical Communications (RSC Publishing). "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation". URL: 6.[4] Triclinic Labs. "Electron Diffraction and Crystallographic Analysis Services". URL: 7.[8] MtoZ Biolabs. "MicroED for New Material Analysis Service". URL: 8.[6] IUCr Journals. "Standards for MicroED". URL: 9.[3] Diva-Portal. "Push the limitations of crystal structure determination by 3D electron diffraction". URL:

Sources

Thermal Stability Comparison of Amino-Benzoate Ester Derivatives: A Preformulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development increasingly relies on high-energy processing techniques like hot-melt extrusion (HME) and terminal sterilization, understanding the thermal limits of active pharmaceutical ingredients (APIs) is paramount. For ester-type local anesthetics—specifically the amino-benzoate derivatives Benzocaine , Procaine , and Tetracaine —thermal stability dictates not only manufacturability but also shelf-life and excipient compatibility.

This guide provides an objective, data-driven comparison of their thermal profiles, grounded in differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Structural Basis of Thermal Behavior

The thermal stability and melting transitions of amino-benzoate esters are intrinsically linked to their structural substitutions, which dictate crystal lattice energy and intermolecular hydrogen bonding:

  • Benzocaine (Ethyl 4-aminobenzoate): Featuring an unsubstituted primary para-amine and a short ethyl ester chain, benzocaine forms a tightly packed crystal lattice. This structural simplicity results in a relatively high melting point for a free base (~88–90 °C) .

  • Procaine (2-(Diethylamino)ethyl 4-aminobenzoate): The introduction of a bulky diethylaminoethyl ester side chain disrupts crystal packing. In its free base form, procaine's melting onset drops to ~57 °C . However, when formulated as a hydrochloride salt (Procaine HCl), strong ionic interactions stabilize the lattice, pushing the melting point up to ~155.8 °C .

  • Tetracaine (2-(Dimethylamino)ethyl 4-(butylamino)benzoate): Tetracaine undergoes substitution at both ends: a dimethylaminoethyl ester chain and a butyl group on the para-amine nitrogen. The steric hindrance and conformational flexibility introduced by the butyl group drastically reduce lattice energy, resulting in a low melting onset of ~42.2 °C for the free base .

Quantitative Thermal Data Comparison

The following table summarizes the critical thermal events for these derivatives, providing a baseline for formulation limit-setting.

DerivativeChemical Structure HighlightsMelting Onset (Tm, °C)Enthalpy of Fusion (ΔHfus, J/g)Degradation Onset (°C)
Benzocaine Primary amine, Ethyl ester88.0 – 90.1107.9135.9
Procaine (Base) Primary amine, Diethylaminoethyl ester57.0N/A> 190.0
Procaine (HCl) Hydrochloride salt142.8 – 155.8110.5196.6
Tetracaine (Base) Secondary (butylated) amine, Dimethylaminoethyl ester38.0 – 42.2N/A> 200.0

Data synthesized from standardized DSC/TGA literature at 10 K/min heating rates.

Experimental Methodologies: Self-Validating Thermal Profiling

To ensure trustworthiness and reproducibility in thermal characterization, protocols must be designed as self-validating systems. Below are the optimized, step-by-step methodologies for profiling amino-benzoate esters.

A. Differential Scanning Calorimetry (DSC)

Objective: Quantify phase transitions (melting, polymorphism) without inducing degradation.

  • Instrument Calibration: Calibrate heat flow and temperature using a high-purity Indium standard (Tm = 156.6 °C).

    • Causality: Ensures thermodynamic accuracy and self-validates the sensor's integrity before analyzing unknown APIs.

  • Sample Preparation: Accurately weigh 3–5 mg of the API into a standard aluminum pan and crimp-seal it .

    • Causality: A low mass (3-5 mg) prevents thermal lag across the sample bed, while the crimped aluminum pan provides optimal thermal conductivity and intimate sensor contact.

  • Atmospheric Control: Establish a dry Nitrogen (N2) purge at 40 mL/min [[1]]([Link]) .

    • Causality: Displaces oxygen and ambient moisture, preventing premature oxidative degradation from confounding the endothermic melting signals.

  • Thermal Program: Heat the sample from 25 °C to 200 °C at a linear rate of 10 K/min .

    • Causality: A 10 K/min rate is the kinetic "sweet spot" that balances peak resolution (separating closely occurring polymorphic transitions) with adequate heat flow sensitivity.

B. Thermogravimetric Analysis (TGA)

Objective: Map the degradation kinetics and maximum processing temperatures.

  • Taring and Baseline Correction: Tare an open aluminum crucible and run a blank heating baseline .

    • Causality: Self-validates the microbalance by accounting for the buoyancy effects of the purge gas as gas density changes with temperature.

  • Sample Loading: Load 8–10 mg of the sample into the open pan [[2]]([Link]).

    • Causality: A slightly larger mass than DSC is required to accurately quantify minute initial mass losses (e.g., residual solvent or early-stage decarboxylation) without saturating the balance.

  • Heating Profile: Heat from 25 °C to 350 °C at 10 °C/min under N2 (40 mL/min) .

    • Causality: Captures the entire degradation profile, from the initial onset of mass loss (Tonset) through complete volatilization or pyrolysis.

Thermal Analysis Workflow

ThermalAnalysis A Sample Prep: 3-10 mg Aluminum Pans B N2 Purge (40 mL/min) Eliminate Oxidation A->B C DSC: Heat Flow (10 K/min) B->C D TGA: Mass Loss (10 K/min) B->D E Melting (Tm) & Polymorphism C->E F Degradation (Tonset) & Volatilization D->F G Thermal Stability Profile & Excipient Compatibility E->G F->G

Fig 1. Self-validating thermal analysis workflow for amino-benzoate ester derivatives.

Mechanistic Degradation Pathways

Understanding how these molecules fail under thermal stress is as important as knowing when they fail.

  • Benzocaine: TGA curves reveal that benzocaine undergoes a near-complete mass loss (Δm = 99.9%) starting at 135.9 °C and peaking at 245.2 °C [[3]]([Link]). Because it lacks a heavy amine side chain, this event is primarily driven by rapid volatilization coupled with ester cleavage.

  • Procaine HCl: Procaine exhibits superior thermal stability compared to benzocaine. Decomposition occurs in a single, massive step beginning at 196.6 °C and ending around 351.5 °C (83.57% mass loss) . Mechanistically, this high-temperature degradation involves the thermal breakdown of the diethylaminoethyl side chain, followed by the decarboxylation of the benzoate core.

Formulation Takeaway: While Benzocaine has a higher free-base melting point than Procaine or Tetracaine, its lower degradation onset (~135 °C) makes it highly susceptible to volatilization during high-heat processes like HME. Conversely, Procaine HCl can withstand processing temperatures approaching 180 °C, making it a more robust candidate for thermal processing.

References

  • Anticrystal Engineering of Ketoprofen and Ester Local Anesthetics: Ionic Liquids or Deep Eutectic Mixtures? PubMed Central (PMC).[Link]

  • Thermal behaviour of procaine and benzocaine Part II: compatibility study with some pharmaceutical excipients used in solid dosage forms. PubMed Central (PMC).[Link]

  • Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine. Molecular Pharmaceutics - ACS Publications.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1820703-78-3 Class: Halogenated Aminobenzoate / Aniline Derivative Physical State: Solid (Crystalline Powder)

Chemical Hazard Intelligence: Beyond the SDS

From the Desk of the Senior Application Scientist

While standard Safety Data Sheets (SDS) classify Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate primarily as an irritant, a structural analysis reveals deeper risks that must dictate your safety architecture.

This compound contains an aniline moiety (the aminobenzoate core). In drug development, we treat all uncharacterized aniline derivatives as potential methemoglobinemia inducers . Absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Consequently, "standard" precautions are insufficient; we must employ a containment-first strategy .

Critical Hazard Profile:

  • Primary Route of Entry: Inhalation of dust and Dermal absorption.

  • Sensitization: High potential for allergic contact dermatitis (skin sensitization) upon repeated exposure, typical of halogenated anilines.

  • Reactivity: The bromine substituent increases lipophilicity, potentially enhancing skin permeation rates compared to non-halogenated analogs.

The PPE Firewall (Personal Protective Equipment)[1]

Do not rely on generic lab safety rules. The following PPE matrix is calibrated for the specific permeation and inhalation risks of this compound.

PPE Specification Matrix
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min; Inner: 0.06mm)Permeation Defense: Aminobenzoates can permeate thin latex. Nitrile offers superior resistance to organic amines. Double gloving provides a "breakthrough indicator" layer.
Respiratory N95/P2 Respirator (Minimum)If outside fume hood:P100/P3 Dust Control: The solid powder is fine and electrostatic. Inhalation bypasses first-pass metabolism, increasing systemic toxicity risk.
Eye Protection Chemical Goggles (Indirect Venting)Irritation: Prevent dust migration into the lacrimal fluid, where it can solubilize and cause severe conjunctivitis. Safety glasses are insufficient for powder handling.
Body Defense Tyvek® Lab Coat (or equivalent non-woven)Retention: Cotton coats trap dust in fibers, creating a secondary exposure source. Non-woven materials shed dust effectively.
Visual Workflow: PPE Decision Logic

PPE_Decision_Tree Start Task Identification IsSolid Handling Solid Powder? Start->IsSolid IsSolution Handling Liquid Solution? IsSolid->IsSolution No SolidPPE REQUIRED: 1. Fume Hood (On) 2. Double Nitrile Gloves 3. Chemical Goggles 4. N95 Mask (Backup) IsSolid->SolidPPE Yes LiquidPPE REQUIRED: 1. Single Nitrile Gloves (0.11mm) 2. Safety Glasses w/ Side Shields 3. Lab Coat IsSolution->LiquidPPE Yes caption Figure 1: Task-Based PPE Selection Logic

Figure 1: Task-Based PPE Selection Logic. Select gear based on the physical state of the material.

Operational Maneuvers: Validated Protocols
A. Weighing & Transfer (The High-Risk Zone)

Why this matters: 90% of laboratory exposures occur during the transfer of solids due to static charge and air currents.

  • Engineering Control: All weighing MUST occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Neutralization: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder. This prevents "particle jump" (aerosolization).

  • The "Sandwich" Technique:

    • Place a weighing paper/boat on the balance.

    • Tare.

    • Transfer solid.

    • Cover the weigh boat with a second weigh boat or Parafilm before removing it from the balance enclosure to transport it to your reaction vessel.

B. Solubilization

Causality: Adding solvent forcefully to a powder generates a "puff" of aerosol.

  • Place the solid in the flask first.

  • Gently run the solvent down the side wall of the vessel, allowing it to wet the powder from the bottom up.

  • Do not turn on stirring/vortexing until the solid is fully wetted.

Emergency Response: Self-Validating Systems

In the event of exposure, immediate action mitigates the methemoglobinemia risk.

Incident TypeImmediate Action Protocol
Skin Contact 1. Drench: Wash with soap and water for 15 minutes.[1][2] 2. Do NOT use alcohol: Ethanol increases skin permeability of aniline derivatives, accelerating absorption.
Eye Contact 1. Flush: Use eyewash station for 15 minutes, holding eyelids open. 2. Seek Medical: Transport to ER; bring SDS.
Inhalation 1. Evacuate: Move to fresh air immediately. 2. Monitor: Watch for "Blue Lip" syndrome (cyanosis) – a sign of oxygen deprivation.
Spill (Solid) 1. Dampen: Cover spill with wet paper towels to prevent dust. 2. Scoop: Dispose of as hazardous waste. Do not sweep dry.
Visual Workflow: Spill Response

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid WetMethod Cover with Damp Towels Solid->WetMethod Scoop Scoop into Waste Container WetMethod->Scoop Dispose Label: Halogenated Organic Waste Scoop->Dispose Absorb Use Absorbent Pads/Vermiculite Liquid->Absorb Absorb->Dispose caption Figure 2: Spill Response Decision Tree

Figure 2: Spill Response Decision Tree. Prioritize dust suppression for solids.

Disposal & Waste Management

This compound contains Bromine (halogen). It cannot be bulked with general organic waste if your facility separates halogenated streams (which most do to prevent incinerator corrosion).

  • Waste Stream: Halogenated Organic Waste .

  • Container Labeling: Must explicitly list "Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate" and "Potential Sensitizer."

  • Decontamination: Rinse empty containers with a solvent (e.g., Acetone) and dispose of the rinse as halogenated waste. Deface the label before recycling the glass.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 4-aminobenzoate (Benzocaine). [Accessed 2 Mar. 2026]. Available at: [Link]

    • Note: Used for read-across toxicology of the aminobenzo
  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. [Accessed 2 Mar. 2026]. Available at: [Link]

    • Note: Reference for methemoglobinemia risks associated with aniline deriv

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.